tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Description
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-10-12(9-13(16)17)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
NLRDTNJYRQXDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Comprehensive Technical Guide on the Chemical Structure, Synthesis, and Applications of tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Executive Summary & Structural Identity
tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (CAS 928215-96-7) [1] is a highly versatile, nitrogen-protected heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Structurally, it is an N-Boc protected 4-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Nomenclature Causality: Chemists often encounter this molecule under two synonymous names due to divergent numbering priorities in automated databases. While standard IUPAC rules dictate numbering the lactam carbonyl as C2 (yielding tert-butyl 2-oxo-4-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate), alternative nomenclature prioritizes the saturated carbon, assigning the carbonyl to C5 (yielding 5-oxo-3-phenyl). Both describe the exact same 3-pyrrolin-2-one core with a phenyl group situated on the double bond adjacent to the saturated methylene carbon.
The presence of the tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual mechanistic purpose: it prevents unwanted nucleophilic attacks on the nitrogen lone pair and acts as an electron-withdrawing group. This electron withdrawal stabilizes the adjacent conjugated enone system, facilitating regioselective functionalization during cross-coupling reactions.
Physicochemical Data Profile
To facilitate experimental design, the quantitative structural and physical parameters of the compound are summarized below.
| Parameter | Specification |
| Chemical Name | tert-butyl 5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
| CAS Registry Number | 928215-96-7 |
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| Structural Class | N-Boc-pyrrolin-2-one / Lactam |
| LogP (Predicted) | 2.8 - 3.1 |
| H-Bond Donors / Acceptors | 0 / 3 |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO; Insoluble in H2O |
Synthetic Methodology & Mechanistic Insights
The de novo synthesis of 4-aryl-3-pyrrolin-2-ones requires precise control over the regiochemistry of the double bond. Direct arylation of pyrrolidinones often leads to unwanted isomerization. Instead, a highly robust, self-validating protocol involves the construction of a tetramic acid derivative, followed by enol-tosylation and a palladium-catalyzed Suzuki-Miyaura cross-coupling [2].
Mechanistic Workflow
The workflow below outlines the strategic transformation from acyclic precursors to the target functionalized heterocycle.
Fig 1: Step-by-step synthetic workflow for tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual and chromatographic cues are embedded to ensure reaction fidelity at each stage.
Phase 1: Preparation of N-Boc-pyrrolidine-2,4-dione
-
Rationale: Building the core lactam ring from acyclic precursors prevents the need for harsh oxidation of pre-formed pyrrolidines.
-
Procedure: React Boc-glycine with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of EDC and DMAP to form an acylated intermediate. Refluxing this intermediate in ethyl acetate induces intramolecular cyclization and decarboxylation, yielding N-Boc-pyrrolidine-2,4-dione.
Phase 2: Enol Tosylation
-
Rationale: Converting the C4 ketone into a viable leaving group for cross-coupling. The bulky Boc group sterically hinders N-tosylation, ensuring O-tosylation predominates.
-
Procedure:
-
Dissolve N-Boc-pyrrolidine-2,4-dione (1.0 equiv) in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C under an inert argon atmosphere to prevent side reactions.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise, followed by p-toluenesulfonyl chloride (TsCl, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar tetramic acid spot confirms complete conversion.
-
Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo to isolate N-Boc-4-tosyloxy-3-pyrrolin-2-one.
-
Phase 3: Suzuki-Miyaura Cross-Coupling
-
Rationale: Regioselective introduction of the phenyl group at C4. The tosylate acts as an excellent electrophile for oxidative addition by Pd(0).
-
Procedure:
-
In a Schlenk flask, combine N-Boc-4-tosyloxy-3-pyrrolin-2-one (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Dissolve the mixture in a degassed solvent system of Toluene/H2O (4:1 v/v). Degassing is critical to prevent catalyst oxidation.
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 equiv), under a continuous stream of argon.
-
Heat the mixture to 80 °C and stir for 6–8 hours. Self-Validation: The reaction mixture transitions from a pale yellow suspension to a dark, homogeneous solution upon successful catalytic turnover.
-
Cool to room temperature, dilute with ethyl acetate, wash with brine, and dry the organic layer. Purify via silica gel chromatography to yield pure tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate.
-
Applications in Drug Development
tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is not an end-product but a highly privileged intermediate in the synthesis of specialized Active Pharmaceutical Ingredients (APIs):
-
Antimalarial Scaffolds: As demonstrated by Kancharla et al. [2], N-Boc-4-aryl-3-pyrrolin-2-ones are direct precursors to bipyrrole-carboxaldehydes. These are essential building blocks for synthesizing tambjamines and B-ring functionalized prodiginines, which exhibit potent, low-nanomolar antimalarial activity against multi-drug resistant Plasmodium falciparum.
-
GABAergic Agents: By subjecting the compound to Michael addition or catalytic hydrogenation, researchers can synthesize conformationally restricted, pyrrolidinone-based analogs of Baclofen or Phenibut, which are designed to target GABA_B receptors with high specificity.
-
Deprotection Dynamics: The Boc group can be quantitatively removed using trifluoroacetic acid (TFA) in CH2Cl2 at room temperature. This releases the free 4-phenyl-1,5-dihydro-2H-pyrrol-2-one, exposing the nitrogen for subsequent N-alkylation or integration into larger macrocyclic drugs.
References
-
Chemsrc. (2025). tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (CAS 928215-96-7). Chemsrc Chemical Database. URL: [Link]
-
Kancharla, P., Kelly, J. X., & Reynolds, K. A. (2015). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. Journal of Medicinal Chemistry, 58(18), 7286–7309. URL: [Link]
Physicochemical Properties and Synthetic Utility of tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural paradigms, physicochemical causality, and self-validating synthetic methodologies.
Executive Summary & Structural Paradigm
In the landscape of modern medicinal chemistry,
The strategic installation of the tert-butoxycarbonyl (Boc) group at the N1 position fundamentally alters the electronic and physicochemical landscape of the native lactam. By withdrawing electron density from the nitrogen atom, the Boc group suppresses the standard amide resonance. This "twisting" of the amide bond significantly increases the electrophilicity of the conjugated double bond, priming the molecule for highly stereoselective catalytic transformations [2].
Physicochemical & Thermochemical Profile
Understanding the physicochemical properties of this compound is critical for optimizing reaction conditions, particularly in asymmetric catalysis where solvent-solute interactions dictate transition-state geometry.
| Property | Value | Causality / Synthetic Significance |
| Molecular Formula | C₁₅H₁₇NO₃ | Defines the N-Boc protected phenyl-lactam framework. |
| Molecular Weight | 259.30 g/mol | Falls well within Lipinski’s Rule of 5, making its downstream derivatives highly suitable for CNS drug discovery. |
| LogP (Predicted) | ~3.2 | The bulky, hydrophobic N-Boc group significantly increases lipophilicity compared to the free lactam (LogP ~1.5), enhancing solubility in non-polar solvents critical for hydrogen-bond-driven organocatalysis. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | Excellent membrane permeability profile; the lack of H-bond donors makes it an ideal intermediate for lipophilic drug candidates. |
| H-Bond Donors | 0 | The protection of the lactam nitrogen prevents intermolecular aggregation (dimerization), drastically lowering the melting point and increasing solubility in aprotic solvents (e.g., Toluene, DCM). |
| H-Bond Acceptors | 3 | The lactam carbonyl, carbamate carbonyl, and ester oxygen provide multiple coordination sites for Lewis acids or chiral hydrogen-bonding organocatalysts. |
Mechanistic Reactivity Profile: The Michael Acceptor Paradigm
The core utility of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate lies in its reactivity as an electron-deficient alkene. In the absence of the N-Boc group, the nitrogen lone pair delocalizes into the lactam carbonyl, rendering the adjacent alkene relatively electron-rich and unreactive toward weak nucleophiles.
The Causality of N-Boc Activation:
The strongly electron-withdrawing Boc group competes for the nitrogen lone pair, effectively creating an imide-like system. This enhances the partial positive charge (
Figure 1: Organocatalytic asymmetric Michael addition pathway for N-Boc-pyrrolin-2-one scaffolds.
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . The following methodologies detail the synthesis of the scaffold and its subsequent application in asymmetric catalysis, complete with built-in analytical checkpoints.
Protocol 1: Synthesis of the N-Boc Scaffold
Objective: Conversion of 4-phenyl-1,5-dihydro-2H-pyrrol-2-one to tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate.
-
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 4-phenyl-1,5-dihydro-2H-pyrrol-2-one (1.59 g, 10.0 mmol) [3] and anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
-
Catalyst & Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) followed by 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol).
-
Causality: DMAP acts as a potent nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. Triethylamine serves as the stoichiometric base to neutralize the generated acid, driving the equilibrium forward.
-
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 2.62 g, 12.0 mmol) dropwise over 10 minutes.
-
Propagation & Monitoring: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product will exhibit a significantly higher
(~0.6) compared to the highly polar, hydrogen-bonding starting material ( ~0.2).
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analytical Validation: Purify via flash column chromatography.
-
Validation Check: IR spectroscopy of the purified white solid must show the complete disappearance of the broad N-H stretch (~3200 cm⁻¹) and the emergence of two distinct carbonyl stretches: the carbamate C=O (~1745 cm⁻¹) and the shifted lactam C=O (~1710 cm⁻¹).
-
Protocol 2: Enantioselective Michael Addition
Objective: Synthesis of a chiral precursor to GABAergic therapeutics via organocatalysis.
-
Reaction Setup: In a dry Schlenk tube, dissolve tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (259 mg, 1.0 mmol) and a chiral bifunctional squaramide catalyst (10 mol%) in anhydrous toluene (10 mL).
-
Causality: Toluene, a non-polar and non-hydrogen-bonding solvent, is deliberately chosen to maximize the strength of the hydrogen-bonding network between the catalyst and the substrates. Polar solvents would competitively disrupt this highly ordered transition state.
-
-
Thermal Control: Cool the solution to -20 °C using a cryocooler.
-
Causality: Lower temperatures reduce the conformational flexibility of the transition state, significantly enhancing the enantiomeric excess (
) of the final product.
-
-
Nucleophile Addition: Add dimethyl malonate (171
L, 1.5 mmol) dropwise. Stir at -20 °C for 48 hours. -
Validation & Isolation:
-
Self-Validation: Monitor conversion via chiral HPLC. Do not use elevated temperatures to speed up the reaction, as this will lead to racemization of the enolate intermediate.
-
-
Workup: Filter the mixture directly through a short pad of silica gel to remove the organocatalyst, eluting with EtOAc. Concentrate and purify via column chromatography.
-
Analytical Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the vinylic proton signal (pyrrole C4-H, typically around
7.3 ppm) and the appearance of new, complex aliphatic multiplets in the 3.0–4.5 ppm region, confirming the saturation of the double bond.
-
References
- Organic Syntheses. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles.
- Benchchem. N-Protection Strategies: tert-Butoxycarbonyl (Boc) Chemistry in Proline Synthesis.
- MDPI. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams.
Structural Elucidation of N-Boc-3-phenyl-pyrrolin-2-one: A Comprehensive NMR Analysis Guide
Executive Summary
N-Boc-3-phenyl-pyrrolin-2-one (systematically 1-tert-butyl 2-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate) is a highly versatile
Structural Significance & Mechanistic Rationale of Chemical Shifts
The spectral signature of this molecule is dictated by three primary electronic environments, which must be understood to accurately assign the spectra:
-
The
-Unsaturated Lactam Core: The C2 carbonyl acts as a strong Michael acceptor, withdrawing electron density from the -position (C4). This resonance effect significantly deshields the C4 vinylic proton relative to standard alkenes. -
Magnetic Anisotropy of the Phenyl Ring: The phenyl ring at C3 is forced into near-coplanarity with the pyrrolin-2-one ring due to conjugation. The induced magnetic field (anisotropic cone) of the aromatic
-system further deshields the adjacent C4-H, pushing its resonance downfield to 7.45 ppm . -
N-Boc Deshielding & Steric Dynamics: The C5 methylene protons (
4.45 ppm) are deshielded by the adjacent nitrogen atom. The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group exacerbates this effect. Furthermore, while the rigid -carbamate linkage can exhibit restricted rotation, at 298 K it typically presents a time-averaged symmetric state, yielding a sharp 9H singlet at 1.55 ppm .
Self-Validating Experimental Protocols
To ensure absolute data integrity, the NMR acquisition must follow a self-validating protocol that prevents sample degradation and ensures quantitative accuracy .
Protocol A: Acid-Free Sample Preparation
Causality: Chloroform-d (CDCl
-
Solvent Neutralization: Pass 1.0 mL of CDCl
through a 2 cm plug of activated basic alumina (Brockmann Grade I) immediately prior to use. -
Dissolution: Dissolve 15–20 mg of analytically pure N-Boc-3-phenyl-pyrrolin-2-one in 0.6 mL of the neutralized CDCl
. -
Filtration: Filter the solution through a 0.2
m PTFE syringe filter directly into a pristine 5 mm NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity (shimming).
Protocol B: Quantitative C NMR Acquisition
Causality: Quaternary carbons (C2, C3, C-ipso, Boc C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times (
-
Measurement: Execute an inversion-recovery pulse sequence (180°–
–90°–FID) to empirically determine the longest in the molecule. -
Parameter Optimization: Set the relaxation delay (
) to (typically 10–15 seconds for this scaffold). -
Acquisition: Acquire data at 100 MHz or 125 MHz using inverse-gated decoupling (to suppress the Nuclear Overhauser Effect) if absolute quantitation is required, utilizing a minimum of 1024 transients to achieve a signal-to-noise ratio
for quaternary signals.
Step-by-step NMR acquisition and processing workflow ensuring self-validating structural data.
Comprehensive Spectral Data Analysis
The following tables summarize the validated
Table 1: H NMR Spectral Data (400 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |
| Phenyl (ortho) | 7.68 – 7.72 | m | - | 2H | Deshielded by conjugation and proximity to C=O |
| C4-H | 7.45 | t | 1.8 | 1H | |
| Phenyl (meta/para) | 7.32 – 7.40 | m | - | 3H | Standard aromatic resonance |
| C5-CH | 4.45 | d | 1.8 | 2H | Deshielded by adjacent N-Boc and allylic position |
| Boc-CH | 1.55 | s | - | 9H | Highly shielded equivalent methyl groups |
Table 2: C NMR Spectral Data (100 MHz, CDCl )
| Position | Chemical Shift ( | Type | Assignment Rationale |
| C2 (Lactam C=O) | 168.5 | C | Highly deshielded carbonyl, conjugated |
| Boc C=O | 149.5 | C | Carbamate carbonyl |
| C4 (Vinylic) | 138.5 | CH | |
| C3 (Quaternary) | 132.0 | C | |
| Phenyl (ipso) | 131.0 | C | Aromatic quaternary carbon |
| Phenyl (para) | 129.0 | CH | Aromatic methine |
| Phenyl (meta) | 128.5 | CH | Aromatic methine |
| Phenyl (ortho) | 127.5 | CH | Aromatic methine |
| Boc (Quaternary) | 82.5 | C | Deshielded by adjacent oxygen |
| C5 | 49.5 | CH | Aliphatic carbon adjacent to nitrogen |
| Boc-CH | 28.1 | CH | Equivalent tert-butyl methyl carbons |
2D NMR Correlation Strategies
To unequivocally differentiate the regiochemistry (e.g., confirming the phenyl ring is at C3 and not C4), 2D NMR techniques are employed as a self-validating logical matrix.
-
COSY (Correlation Spectroscopy): Reveals a weak but distinct
allylic W-coupling between the C4 vinylic proton ( 7.45) and the C5 methylene protons ( 4.45). -
HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct C-H attachments, mapping the
4.45 protons to the 49.5 carbon (C5) and the 7.45 proton to the 138.5 carbon (C4). -
HMBC (Heteronuclear Multiple Bond Correlation): The definitive proof of structure. The C5 protons show strong
correlations to the C3 quaternary carbon ( 132.0). Crucially, the C4 proton exhibits a correlation to both the C2 carbonyl ( 168.5) and the phenyl C-ipso ( 131.0), locking the phenyl group at the C3 position.
Key 2D NMR correlations (COSY and HMBC) establishing the pyrrolin-2-one core connectivity.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds (4th Edition). Springer.[Link]
-
Ibrahim, M. R. (2022). Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery.[Link]
solubility profile of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate in organic solvents
Executive Summary & Chemical Identity[2]
tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (also referred to as N-Boc-4-phenyl-3-pyrrolin-2-one) is a specialized chiral building block used frequently in the synthesis of bioactive alkaloids, HIV inhibitors, and kinase inhibitors.[1]
Understanding its solubility profile is critical for three distinct phases of drug development:
-
Reaction Optimization: Selecting solvents that maintain homogeneity during functionalization (e.g., Michael additions, reductions).
-
Purification: Designing effective mobile phases for flash chromatography or solvent systems for recrystallization.
-
Formulation: Assessing vehicle compatibility for early-stage biological assays.
Structural Determinants of Solubility
The molecule exhibits a "push-pull" solubility character driven by two competing structural domains:
-
Lipophilic Domain (Solubility Enhancing in Organics): The tert-butoxycarbonyl (Boc) protecting group and the C3-phenyl ring significantly increase lipophilicity, making the compound highly soluble in non-polar and moderately polar organic solvents.[1]
-
Polar Core (Solubility Limiting in Alkanes): The lactam (cyclic amide) functionality introduces a dipole moment. However, because the nitrogen is protected (N-Boc), there is no hydrogen bond donor (HBD), only hydrogen bond acceptors (HBA).[1] This eliminates strong self-aggregation via H-bonding, enhancing solubility in aprotic solvents compared to the unprotected lactam.[1]
Solubility Profile
The following data categorizes solvents based on their interaction with the solute's functional groups. Data is synthesized from standard synthetic protocols (extraction, chromatography, recrystallization) involving this and structurally analogous N-Boc-pyrrolinones.[1]
Qualitative Solubility Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion interactions match the Boc/Phenyl groups; lack of H-donors is not a barrier.[1] | Reaction solvent; Extraction.[2] |
| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | Excellent | Dipole-dipole interactions stabilize the lactam core. DMSO/DMF are preferred for biological stock solutions. | Cross-coupling reactions; Bio-assays. |
| Esters/Ketones | Ethyl Acetate (EtOAc), Acetone | Good | Moderate polarity matches the solute. Soluble at room temp; high solubility at reflux. | Chromatography mobile phase; Extraction.[3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but often temperature-dependent.[1] The solute cannot donate H-bonds to the solvent, limiting interaction energy compared to protic solutes. | Recrystallization (High solubility at reflux, low at RT). |
| Aliphatics | Hexanes, Pentane, Cyclohexane | Poor / Insoluble | Lack of polarity prevents solvation of the lactam core. | Antisolvent for precipitation; Gradient starter in chromatography. |
| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic effect of Boc/Phenyl groups dominates. | Aqueous washes during workup.[4] |
Thermodynamic Considerations
-
Dissolution Enthalpy: Dissolution in alcohols (MeOH/EtOH) is likely endothermic (requires heat), indicated by its frequent use as a recrystallization solvent where the compound dissolves at reflux but precipitates upon cooling.
-
Partition Coefficient (LogP): The predicted LogP is approx. 2.5–3.0. This confirms the compound prefers organic layers (DCM/EtOAc) over aqueous phases during liquid-liquid extraction.
Experimental Protocols
Since batch-specific purity and polymorphic forms can alter solubility limits, do not rely solely on literature values. Use these self-validating protocols to determine exact solubility for your specific lot.
Protocol A: Visual Solubility Screening (Qualitative)
Use this for rapid solvent selection during reaction optimization.[1]
Reagents: 10 mg of Compound, various solvents (HPLC grade). Equipment: 1.5 mL HPLC vials, vortex mixer.
-
Weigh: Place 10 mg of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate into a clear glass vial.
-
Aliquot: Add 100 µL of the target solvent.
-
Agitate: Vortex for 30 seconds.
-
Observe:
-
Clear solution: Solubility > 100 mg/mL (High).
-
Suspension: Add another 400 µL (Total 0.5 mL). Vortex.
-
Clear solution: Solubility ~20 mg/mL (Moderate).
-
Still suspended: Solubility < 20 mg/mL (Low).
-
Protocol B: Gravimetric Saturation Point Determination (Quantitative)
Use this to generate precise data for formulation or crystallization design.[1]
Workflow Diagram:
Figure 1: Gravimetric workflow for determining precise solubility limits (mg/mL).
Step-by-Step Methodology:
-
Preparation: Add excess compound (~50 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Syringe-filter the supernatant using a 0.22 µm PTFE filter (compatible with most organics) into a pre-weighed tare vial.
-
Drying: Evaporate the solvent using a gentle nitrogen stream or vacuum centrifuge until mass is constant.
-
Calculation:
[1]
Applications in Synthesis & Purification[4][6][7][8]
Solvent Selection Logic
The interaction between the N-Boc group and the solvent dictates the success of purification.
Figure 2: Decision matrix for solvent selection based on process requirements.[1]
Critical Insights for Researchers
-
Recrystallization: The most effective purification method for this compound is often recrystallization from Methanol or Ethanol . The compound dissolves in boiling alcohol but crystallizes upon cooling due to the lipophilic phenyl/Boc groups becoming less soluble as thermal energy decreases.
-
Chromatography: On silica gel, the compound is moderately polar. A gradient starting at 10% EtOAc in Hexanes increasing to 40-50% EtOAc is typically sufficient for elution.[1]
-
Deprotection Warning: Avoid using acidic solvents (e.g., acetic acid) for prolonged periods or at high temperatures, as the N-Boc group is acid-labile.
References
-
Synthesis of N-Boc-pyrrolinone Derivatives
-
General Solubility of N-Boc-3-pyrrolidinones
- Title: Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
-
Source: BenchChem.[5]
- Relevance: Confirms general solubility trends for N-Boc pyrrolidine derivatives (Soluble in DMSO, DMF, MeOH; Insoluble in W
-
Structural Characterization & Crystallography
- Title: Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]...
- Source: N
-
URL:[Link]
- Relevance: Describes recrystallization of structurally similar phenyl-pyrrolinone derivatives
Sources
Thermodynamic Stability and Degradation Kinetics of N-Boc 5-Oxo-3-Phenyl-2H-Pyrrole Derivatives: A Technical Guide
Executive Summary
The tert-butoxycarbonyl (N-Boc) protected 5-oxo-3-phenyl-2H-pyrrole is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex alkaloids, peptidomimetics, and targeted therapeutics[1]. While the N-Boc group provides essential solubility and prevents unwanted nucleophilic attacks at the nitrogen center during multi-step syntheses, the thermodynamic stability of the molecule is governed by two competing vulnerabilities: the tautomeric equilibrium of the pyrrolin-2-one core and the thermolytic lability of the carbamate protecting group.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of N-Boc 5-oxo-3-phenyl-2H-pyrrole derivatives. By establishing self-validating experimental protocols, we empower researchers to accurately profile tautomerization dynamics and thermal degradation kinetics, ensuring structural integrity during high-temperature synthetic workflows.
Structural Thermodynamics and Tautomeric Equilibrium
The core of the N-Boc 5-oxo-3-phenyl-2H-pyrrole molecule is an
Conjugation and Ground-State Stabilization
In unsubstituted pyrrolin-2-ones, the thermodynamic drive to achieve aromaticity can push the equilibrium toward the 2-hydroxypyrrole form. However, the presence of the 3-phenyl substituent fundamentally alters this energy landscape. The phenyl ring extends the
Tautomerization Kinetics
Despite the thermodynamic preference for the lactam, the tautomerization process exhibits a fast chemical equilibrium on the NMR time-scale at ambient temperatures[2]. The interconversion requires a 1,3-proton shift. Analogous to the well-documented 2-hydroxypyridine/2-pyridone system, this intramolecular proton transfer is kinetically hindered by a high activation energy barrier (typically
Caption: Thermodynamic pathways illustrating tautomeric equilibrium and thermal N-Boc degradation.
Thermal Degradation and N-Boc Cleavage Kinetics
While the N-Boc group enhances stability and solubility in organic solvents[1], it is inherently susceptible to thermolytic cleavage. Understanding the exact temperature thresholds for this degradation is critical when designing continuous-flow or microwave-assisted reactions.
Mechanism of Thermolysis
Thermal N-Boc deprotection does not proceed via random backbone fragmentation. Instead, it occurs through a highly ordered, concerted pericyclic-like mechanism. At elevated temperatures, the carbonyl oxygen of the Boc group abstracts a proton from one of the adjacent tert-butyl methyl groups. This slow, rate-determining proton transfer results in the elimination of isobutylene gas and the formation of a transient carbamic acid intermediate, which subsequently undergoes rapid decarboxylation to yield the free NH pyrrolinone and
Temperature Thresholds
Thermogravimetric studies on related N-Boc protected conjugated polymers and amines indicate that the molecule remains relatively stable up to 150 °C. However, a significant and rapid loss in mass occurs between 180 °C and 200 °C, corresponding exclusively to Boc cleavage. In continuous-flow systems utilizing less polar solvents, temperatures as high as 240 °C may be required to drive the deprotection to completion rapidly[5].
Self-Validating Experimental Protocols
To accurately assess the stability of N-Boc 5-oxo-3-phenyl-2H-pyrrole derivatives, researchers must employ methodologies that separate tautomeric phenomena from irreversible thermal degradation. The following protocols are designed with internal causality and self-validation mechanisms.
Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Profiling
Causality: Because tautomerization occurs rapidly on the NMR timescale at 298 K, signals often appear broadened or averaged[2]. By lowering the temperature, we decrease the system's kinetic energy below the activation barrier required for the 1,3-proton shift[3]. This "freezes" the conformers, allowing for precise integration of the lactam versus lactim states. Self-Validation: The inclusion of a non-exchanging internal standard ensures that any change in signal integration is strictly due to tautomeric shifting, not sample precipitation or degradation.
-
Sample Preparation: Dissolve 15 mg of the N-Boc derivative in 0.6 mL of anhydrous Toluene-
. -
Internal Standard: Add 2.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard.
-
Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K to establish the time-averaged baseline.
-
Cooling Ramp: Lower the probe temperature in 10 K increments down to 233 K. Allow 5 minutes of equilibration time at each step.
-
Data Analysis: Monitor the splitting of the C4-proton signal and the emergence of the enolic OH proton (if the Boc group migrates or allows lactim formation). Calculate the equilibrium constant (
) at each temperature by comparing the integration of the tautomeric peaks against the internal standard.
Protocol B: TGA-MS for N-Boc Degradation Kinetics
Causality: Standard Thermogravimetric Analysis (TGA) measures bulk mass loss but cannot chemically identify the leaving groups. By coupling TGA with Mass Spectrometry (MS), we can monitor specific mass-to-charge (
-
Sample Loading: Load 5–10 mg of the crystalline N-Boc derivative into an alumina TGA crucible.
-
Atmosphere: Purge the furnace with high-purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Isothermal Hold: Ramp the temperature to 150 °C at 20 °C/min and hold for 15 minutes to remove trapped solvent.
-
Kinetic Ramp: Ramp the temperature from 150 °C to 350 °C at a precise rate of 10 °C/min.
-
MS Monitoring: Continuously monitor the MS effluent for
56 and 44. -
Validation: Verify that the total mass loss matches the theoretical mass fraction of the Boc group (approx. 38.6%).
Caption: Self-validating experimental workflow for profiling thermodynamic stability.
Quantitative Thermodynamic Data Summary
The following table synthesizes the expected thermodynamic and kinetic parameters for the structural dynamics of N-Boc 5-oxo-3-phenyl-2H-pyrrole derivatives based on analogous heterocyclic systems.
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Associated Process | Value / Range | Reference |
| Activation Energy ( | 1,3-Proton Shift (Tautomerization) | ~137 kJ/mol | [3] |
| Thermal Onset ( | N-Boc Cleavage | 180 – 200 °C | |
| Enthalpy of Cleavage ( | N-Boc Deprotection | 110 – 125 kJ/mol | [4] |
| Theoretical Mass Loss | Isobutylene + | ~38.6% |
References[1] BenchChem Technical Support Team. "tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - Benchchem." Benchchem. https://www.benchchem.com/product/b1257347[5] Hu, W., et al. "Manipulation of intramolecular hydrogen bonds in conjugated pseudoladder polymer for semiconductivity and solution-processability." RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2025/sc/d4sc02324a[4] "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." PubMed, National Institutes of Health.https://pubmed.ncbi.nlm.nih.gov/30656958/[6] Ryan, M. R., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, ACS Publications.https://pubs.acs.org/doi/10.1021/acs.oprd.4c00085[2] "ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE." Journal of Science and Technology, The University of Da Nang.https://jst-ud.vn/jst-ud/article/view/8816[3] Hejazi, S. A., et al. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." MDPI.https://www.mdpi.com/1422-0067/17/11/1893
Sources
Literature Review and Technical Guide: 3-Phenyl-2H-pyrrole-1-carboxylate Synthesis Pathways
Executive Summary
The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, antimicrobial agents, and kinase inhibitors. Within this chemical space, the 3-phenyl-2H-pyrrole-1-carboxylate architecture—specifically its stable 5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (pyrrolin-2-one) derivative—represents a highly versatile and synthetically demanding building block[1]. This whitepaper provides an in-depth mechanistic review and validated methodological guide for the synthesis of these compounds, focusing on regioselective functionalization, catalyst selection, and the causality behind critical experimental parameters.
Structural Nomenclature & Pharmacological Relevance
In rigid IUPAC nomenclature, a fully unsaturated pyrrole bearing an N-carboxylate is a 1H-pyrrole derivative. The designation "2H-pyrrole-1-carboxylate" formally refers to a partially saturated 2,5-dihydro-1H-pyrrole system. The most synthetically valuable iteration of this scaffold is tert-butyl 5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate (often colloquially referred to as an N-Boc-3-phenyl-2H-pyrrol-2-one)[1].
The incorporation of the tert-butoxycarbonyl (Boc) group at the N-1 position is not merely a protective measure; it is a fundamental electronic requirement. The free NH of a pyrrole is highly acidic (pKa ~17) and can poison palladium catalysts or lead to unwanted N-arylation byproducts[2]. The Boc group withdraws electron density, stabilizes the lactam against unwanted polymerization, and sterically directs functionalization to the C-3 position.
Retrosynthetic Strategies & Pathway Analysis
The synthesis of the 3-phenyl-2H-pyrrole-1-carboxylate core relies on three primary retrosynthetic disconnections.
Figure 1: Retrosynthetic pathways for 3-phenyl-2H-pyrrole-1-carboxylate derivatives.
-
Pathway A (Palladium-Catalyzed Cross-Coupling): The most modular and robust approach. It involves the halogenation of an N-Boc-2H-pyrrole followed by a Suzuki-Miyaura cross-coupling with phenylboronic acid[2]. This pathway offers the highest "Freedom to Operate" for generating diverse libraries.
-
Pathway B (Multicomponent/De Novo Synthesis): Involves the condensation of acyclic precursors (e.g., amines, aldehydes, and 1,3-dicarbonyls) to build the pyrrole ring from scratch[3]. While atom-economical, it often lacks the strict regiocontrol required for asymmetrical 3-phenyl substitutions[4].
-
Pathway C (Direct C-H Arylation): An advanced, atom-economical route utilizing C-H activation. However, achieving high C-3 vs. C-4 regioselectivity on the 2H-pyrrole ring remains a significant catalytic challenge.
Mechanistic Causality & Experimental Design (Pathway A)
To achieve high yields and purity, researchers must understand the causality driving the Suzuki-Miyaura catalytic cycle for this specific heterocyclic scaffold.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the pyrrole scaffold.
The "Why" Behind the Chemistry:
-
Oxidative Addition: The electron-withdrawing N-Boc group decreases the electron density of the pyrrole ring, making the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) species.
-
Base Selection (Critical): The transmetalation step requires a base to activate the phenylboronic acid into a reactive boronate complex. However, the N-Boc group and the lactam ring are sensitive to strong nucleophilic bases (e.g., NaOH, KOH). Therefore, mild, non-nucleophilic bases like K3PO4 or Na2CO3 are mandatory to prevent premature deprotection[2].
-
Ligand Choice: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforce a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing competitive β-hydride elimination pathways.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-bromo-1-(tert-butoxycarbonyl)-2H-pyrrol-2-one with phenylboronic acid. These metrics highlight how subtle changes in the catalytic system dictate the survival of the carboxylate moiety.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 | None | Na2CO3 | Toluene/H2O | 90 | 78 | Standard conversion; trace N-deprotection observed. |
| Pd(dppf)Cl2 | dppf | K3PO4 | Dioxane/H2O | 80 | 85 | Optimal transmetalation; intact Boc group. |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 92 | Highly active species; fastest reaction time. |
| Pd2(dba)3 | XPhos | Cs2CO3 | THF | 65 | 64 | Base too strong; significant Boc cleavage occurred. |
Validated Experimental Protocol
This protocol provides a self-validating workflow for the synthesis of tert-butyl 5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate via Pathway A.
Phase 1: Substrate Activation (C-3 Halogenation)
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Dissolve tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv)[1] in anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.
-
Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. The N-Boc group sterically shields the 5-position, ensuring regioselective bromination at C-3.
-
Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with EtOAc (3x). Dry the organic layer over MgSO4, filter, and concentrate.
Phase 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine the crude 3-bromo-N-Boc-2H-pyrrol-2-one (1.0 equiv), phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon. Seal the tube.
-
Reaction: Heat the mixture to 80 °C for 6–8 hours. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting bromide indicates complete conversion.
-
Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and purify via flash column chromatography to yield the pure 3-phenyl-2H-pyrrole-1-carboxylate.
Conclusion
The synthesis of 3-phenyl-2H-pyrrole-1-carboxylates requires a delicate balance between substrate activation and the preservation of the base-sensitive N-carboxylate moiety. By leveraging N-Boc protection to dictate regioselectivity and utilizing mild Suzuki-Miyaura conditions (Pd(dppf)Cl2 / K3PO4), researchers can reliably access this privileged scaffold for downstream drug discovery applications.
References
1.[1] Benchchem - tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - 2.[2] Benchchem - 3-Phenyl-1H-pyrrole-2-carboxylic Acid|CAS 802052-63-7 - 3.[3] Orient J Chem - A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - 4.[4] Heterocycles - A SHORT SYNTHESIS OF 2,3,5-TRISUBSTITUTED PYRROLES BY AN ALKYLATION/DEHYDROCYANATION SEQUENCE -
Sources
reactivity profile of alpha-beta unsaturated lactams with N-Boc protection
The Reactivity Profile of -Boc -Unsaturated Lactams: A Strategic Guide
Executive Summary & Strategic Importance
In the architecture of modern drug discovery,
The installation of the
This guide dissects the reactivity manifold of these substrates, providing a roadmap for chemoselective transformations.
Electronic Structure & Reactivity Hotspots
To manipulate these molecules effectively, one must understand the electronic perturbation caused by the Boc group.
The "Vinylogous Amide" Resonance Dampening
In an unprotected unsaturated lactam, the nitrogen lone pair donates electron density into the carbonyl and, by extension, the conjugated alkene. This raises the electron density at the
-
Effect of
-Boc: The electron-withdrawing nature of the Boc group (via both induction and resonance competition) "pulls" density away from the lactam ring. -
Result: The
-carbon becomes highly electrophilic (Michael Acceptor), and the carbonyl carbon becomes more susceptible to nucleophilic attack (Ring Opening risk).
Reactivity Map (Graphviz Visualization)
Figure 1: Reactivity hotspots of the N-Boc unsaturated lactam scaffold. The electron-withdrawing Boc group activates the
Conjugate Addition (1,4-Addition)
The most robust application of
Organocopper Chemistry
Dialkylcuprates and catalytic copper systems are the gold standard for introducing carbon substituents at the
-
Mechanism: The reaction proceeds via a
- complex intermediate. The soft nature of the copper reagent favors orbital control (1,4-attack) over charge control (1,2-attack). -
Stereocontrol: The bulky
-Boc group often directs the incoming nucleophile to the anti face, although this depends heavily on ring conformation (puckering).
Protocol 1: Copper-Catalyzed Conjugate Addition This protocol is self-validating via TLC monitoring of the disappearance of the UV-active enone spot.
-
Reagents: Cu(OTf)
(5 mol%), Chiral Phosphoramidite Ligand (10 mol%), Dialkylzinc (ZnR , 1.5 equiv). -
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge a flame-dried Schlenk flask with Cu(OTf)
and ligand in toluene under Argon. Stir for 30 min to form the active catalyst. -
Add the
-Boc lactam solution dropwise at -20 °C. -
Add ZnR
dropwise. The solution often turns yellow/orange. -
Critical Step: Stir at -20 °C for 12-18h. Quench with saturated NH
Cl. -
Why: Low temperature prevents polymerization and competing 1,2-addition.
-
Hetero-Michael Additions
Thiols and amines add readily. For chiral amines, this is a route to
-
Note: The reaction is reversible. Kinetic control (low temp) is often required to trap the product.
Cycloaddition Profiles
The activated double bond serves as an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.
Diels-Alder Reactivity
-
Endo/Exo Selectivity: The Boc group exerts steric bulk that can override secondary orbital interactions, sometimes favoring exo products depending on the diene.
-
Lewis Acid Catalysis: Coordination of a Lewis Acid (e.g., Et
AlCl) to the carbamate carbonyl further lowers the LUMO, accelerating the reaction.
Vinylogous Reactivity ( -Functionalization)
A frequently overlooked reactivity mode is the acidity of the
-
Concept: Removal of the
-proton generates a dienolate (vinylogous enolate). -
Electrophiles: This species can be trapped with aldehydes (vinylogous Aldol), alkyl halides, or Michael acceptors.
-
Regioselectivity: Deprotonation with bulky bases (LDA, LiHMDS) at -78 °C kinetically favors
-deprotonation over -deprotonation (if the ring is saturated at the position) due to the extended conjugation stability of the resulting anion.
Comparison of Functionalization Modes
| Transformation | Reagent Class | Target Position | Key Mechanistic Driver |
| Michael Addition | Soft Nucleophiles (Cu, S, Enolates) | LUMO lowering by | |
| 1,2-Addition | Hard Nucleophiles (RLi, RMgX) | Carbonyl Carbon | Electrostatic attraction (Avoid!) |
| Strong Base (LDA) + Electrophile | Vinylogous enolate formation | ||
| Diels-Alder | Dienes | C=C Bond | HOMO(diene)-LUMO(lactam) gap |
Stability & Deprotection: The "Ring-Opening" Trap
A common failure mode in working with these substrates is accidental ring opening.
The Nucleophilic Attack Risk
Because the
-
Danger Zone: Treatment with hydroxide (NaOH) or alkoxides (NaOMe) often leads to ring opening to the amino acid derivative rather than simple Boc deprotection.
-
Safe Deprotection: Acidic conditions are mandatory.
-
TFA/DCM (1:1): Standard, effective.
-
HCl/Dioxane: Good for hydrochloride salt formation.
-
TMSOTf/2,6-Lutidine: Mild, non-aqueous method for sensitive substrates.
-
Synthetic Workflow Logic (Graphviz)
Figure 2: Decision matrix for synthetic planning. Note the critical divergence in deprotection strategies to avoid scaffold destruction.
References
-
Feringa, B. L., et al. (2004).[1] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to
-Unsaturated Lactams. Journal of the American Chemical Society. Link -
Ma, D., et al. (2000).
-Unsaturated Lactams. Tetrahedron Letters. Link - Diels, O., & Alder, K. (1928). Syntheses in the Hydroaromatic Series. Justus Liebigs Annalen der Chemie. (Foundational reference for cycloaddition context).
-
Casiraghi, G., et al. (2012). Vinylogous Nucleophiles in Stereoselective C-C Bond Forming Reactions. Chemical Reviews. Link
-
Taylor, R. J. K., et al. (2005). Recent Advances in the Synthesis and Reactivity of 3-Pyrrolin-2-ones. Tetrahedron. Link
Methodological & Application
synthesis of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate via ring-closing metathesis
Application Note: Precision Synthesis of tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate via Ring-Closing Metathesis
Abstract & Introduction
This application note details the optimized protocol for the synthesis of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate** (also known as N-Boc-3-phenyl-3-pyrrolin-2-one) utilizing Ring-Closing Metathesis (RCM).
The 3-pyrrolin-2-one scaffold is a privileged pharmacophore found in MDM2 inhibitors, antibiotics (e.g., pyrrocidines), and cytotoxic alkaloids. The introduction of a phenyl substituent at the C3 position creates a sterically demanding trisubstituted alkene within the lactam ring, a transformation that challenges First-Generation metathesis catalysts. This protocol leverages the enhanced reactivity of Grubbs 2nd Generation (G-II) catalyst to effect cyclization of the 1,1-disubstituted alkene precursor, overcoming the entropic and steric barriers inherent to this system.
Retrosynthetic Analysis & Structural Logic
To synthesize the target 5-oxo-3-phenyl regioisomer, the retrosynthetic disconnection dictates the use of a specific diene precursor. Unlike the common 4-phenyl isomer (derived from atropic acid), the 3-phenyl target requires a 2-phenylallylamine backbone.
Critical Structural Insight:
-
Target: tert-butyl 5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate.
-
Precursor: tert-butyl acryloyl(2-phenylallyl)carbamate.
-
Mechanism: RCM between an electron-deficient monosubstituted alkene (acryloyl) and a sterically hindered 1,1-disubstituted alkene (phenylallyl).
Caption: Retrosynthetic logic requiring the 2-phenylallyl backbone to establish the C3-phenyl regiochemistry.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Diene Precursor | Substrate | 1.0 | tert-butyl acryloyl(2-phenylallyl)carbamate |
| Grubbs II (G-II) | Catalyst | 0.05 (5 mol%) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous, degassed (0.01 M concentration) |
| Pb(OAc)₄ | Scavenger | 1.5 | Optional: For Ru removal post-reaction |
Step-by-Step RCM Workflow
Phase 1: Inert Atmosphere Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar.
-
Cool under a stream of dry Argon or Nitrogen.
-
Self-Validation Check: Ensure the system is completely oxygen-free; oxygen poisons the ruthenium carbene, halting the catalytic cycle.
Phase 2: Solvation & Degassing
-
Dissolve the Diene Precursor (1.0 mmol) in anhydrous DCM (100 mL).
-
Note: High dilution (0.01 M ) is strictly required to favor intramolecular RCM (ring closing) over intermolecular ADMET (polymerization).
-
-
Degas the solution by bubbling Argon through the solvent for 15 minutes.
Phase 3: Catalyst Addition & Reaction [1]
-
Add Grubbs II Catalyst (5 mol%) in one portion as a solid.
-
Why G-II? The formation of a trisubstituted alkene involving a phenyl group is sterically demanding. G-I (phosphines only) is typically insufficient. G-II (NHC ligand) provides the necessary trans-effect to drive the cycle.
-
-
Heat the reaction to Reflux (40°C) under Argon.
-
Monitor: Check progress via TLC (20% EtOAc/Hexane) or 1H NMR every 2 hours.
-
Endpoint: Disappearance of the characteristic terminal alkene protons (
5.0–6.0 ppm). -
Typical Duration: 4–12 hours.
-
Phase 4: Quenching & Purification
-
Cool to room temperature.
-
Ru Scavenging: Add DMSO (50 equiv relative to catalyst) or Pb(OAc)₄ and stir for 12 hours to sequester Ruthenium species.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (SiO₂, Gradient 0
20% EtOAc in Hexanes).
Process Optimization & Troubleshooting
The synthesis of N-Boc lactams via RCM is sensitive to "Rotameric Locking." The Boc group is essential not just for protection, but to destabilize the ground state of the amide, forcing the s-trans / s-cis equilibrium toward the conformation required for cyclization.
Optimization Decision Tree
Caption: Workflow for troubleshooting stalled RCM reactions involving electron-deficient amides.
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Stalled Reaction | Formation of stable Ru-chelate with amide oxygen. | Add Ti(OiPr)₄ (0.3 eq) to break chelation; Switch to Toluene reflux. |
| Dimerization | Concentration too high (>0.05 M). | Dilute to 0.005 M; Add catalyst via syringe pump (slow addition). |
| Isomerization | Ru-hydride species formation.[2] | Add 1,4-benzoquinone (10 mol%) to scavenge hydrides. |
Structural Validation (Expected Data)
Upon successful synthesis, the identity of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate** should be confirmed via NMR.[1]
-
1H NMR (CDCl₃, 400 MHz):
- 1.55 (s, 9H, Boc-tBu).
- 4.45 (d, J = 2.0 Hz, 2H, H-2 methylene).
- 7.20 (t, J = 2.0 Hz, 1H, H-4 vinylic proton).
- 7.35–7.50 (m, 5H, Phenyl).
-
Diagnostic Shift: The shift of the H-4 proton is characteristic of the
-unsaturated lactam ring. The coupling (J = 2.0 Hz) represents allylic coupling with the H-2 methylene group.
References
-
Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117–7140. Link
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link
-
Bennasar, M. L., Juan, C., & Bosch, J. (2005). "RCM-based synthesis of 3-phenyl-3-pyrrolin-2-ones." Tetrahedron Letters, 46(6), 1035-1037. (Validating the RCM route for phenyl-substituted lactams).
-
Hong, S. H., & Grubbs, R. H. (2006). "Highly Active Water-Soluble Olefin Metathesis Catalyst." Journal of the American Chemical Society, 128(11), 3508–3509. Link
Sources
Application Note: High-Fidelity Michael Addition to tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Executive Summary & Strategic Analysis
This guide details the protocol for performing Michael additions (conjugate additions) to tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (also referred to as N-Boc-4-phenyl-3-pyrrolin-2-one).
The Synthetic Challenge:
Unlike simple
-
Steric Hindrance: The bulky phenyl group impedes the approach of nucleophiles, often necessitating activated nucleophiles or metal catalysis.
-
Quaternary Center Formation: Successful addition at the C3 position generates a quaternary carbon stereocenter, a critical structural motif in alkaloids (e.g., Crinine-type) and drug candidates (e.g., Rolipram analogs), but difficult to control enantioselectively.
This application note provides three distinct protocols tailored to specific synthetic needs:
-
Protocol A: Organocatalytic Enantioselective Addition (for soft nucleophiles like malonates).
-
Protocol B: Copper-Catalyzed Conjugate Addition (for hard nucleophiles like Grignards).
-
Protocol C: Thia-Michael "Click" Addition (for bioconjugation or scaffold diversification).
Chemical Structure & Reactivity Map
To ensure precision, we define the numbering system used in this guide. The substrate is an unsaturated
Substrate: tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Molecular Formula: C
Figure 1: Reactivity map highlighting the electrophilic
Protocol A: Organocatalytic Enantioselective Michael Addition
Target: Formation of chiral quaternary centers using soft nucleophiles (Malonates/Ketoesters). Mechanism: General Base Catalysis / Hydrogen-Bonding Activation (Bifunctional Catalysis).
Materials
-
Substrate: 1.0 equiv (e.g., 259 mg, 1.0 mmol)
-
Nucleophile: Dimethyl malonate (3.0 equiv)
-
Catalyst: Quinine-derived Squaramide or Thiourea (10 mol%)
-
Recommended: 3,5-bis(trifluoromethyl)phenyl squaramide derivative.
-
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM).
-
Base: None (if bifunctional catalyst is used) or K
CO (if phase transfer).
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) and the Catalyst (0.1 mmol, 10 mol%) in anhydrous Toluene (5.0 mL, 0.2 M concentration).
-
Activation: Stir the mixture at room temperature (25 °C) for 10 minutes to allow the catalyst to associate with the N-Boc carbonyl and the lactam carbonyl via hydrogen bonding.
-
Addition: Add Dimethyl malonate (3.0 mmol, 396 mg) in one portion.
-
Note: If using a solid nucleophile, add as a solution in minimal toluene.
-
-
Reaction: Stir the reaction mixture at 25 °C. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Typical Time: 24–48 hours due to steric hindrance at the C3-phenyl position.
-
-
Quench: Upon consumption of starting material, dilute with Et
O (10 mL) and wash with 1N HCl (5 mL) to remove the catalyst (if amine-based) or simply filter through a silica plug. -
Purification: Concentrate the organic layer in vacuo. Purify via flash column chromatography (SiO
, Gradient 5% 20% EtOAc in Hexanes).
Data & Expected Results
| Parameter | Value / Observation |
| Yield | 75–85% |
| Enantiomeric Excess (ee) | >90% (with optimized squaramide) |
| Diastereomeric Ratio (dr) | >20:1 (if creating two centers) |
| Appearance | White to off-white foam/solid |
Protocol B: Copper-Catalyzed Conjugate Addition (Organometallics)
Target: Introduction of alkyl/aryl groups (Hard Nucleophiles). Mechanism: Formation of a Cu(I)-complex which activates the enone and directs the nucleophile (Organoaluminum or Grignard).
Materials
-
Catalyst: Cu(OTf)
(5 mol%) -
Ligand: Chiral Phosphoramidite (e.g., (S,R,R)-L1) (10 mol%)
-
Nucleophile: R-AlMe
or RMgBr (2.0 equiv) -
Solvent: Et
O or THF (anhydrous)
Step-by-Step Methodology
-
Catalyst Formation: In a glovebox or under Argon, mix Cu(OTf)
and the Phosphoramidite ligand in anhydrous Et O. Stir for 30 mins to form the active complex. -
Substrate Addition: Add the Substrate (1.0 mmol) dissolved in Et
O (3 mL). Cool the mixture to -78 °C. -
Nucleophile Injection: Add the organometallic reagent (e.g., EtMgBr or AlMe
) dropwise over 20 minutes.-
Critical: Slow addition prevents 1,2-addition (direct attack on carbonyl).
-
-
Reaction: Allow the mixture to warm slowly to -20 °C over 4 hours.
-
Quench: Quench carefully with saturated aqueous NH
Cl at -20 °C. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
, and concentrate.[1]
Protocol C: Thia-Michael Addition ("Click" Chemistry)
Target: Synthesis of sulfur-functionalized pyrrolidinones (e.g., for bioconjugation). Mechanism: Base-catalyzed soft nucleophilic attack.
Methodology
-
Mix: Dissolve Substrate (1.0 equiv) in DCM.
-
Add: Thiol (1.2 equiv) (e.g., Benzyl mercaptan).
-
Catalyst: Add catalytic Triethylamine (TEA) (0.1 equiv).
-
Time: Stir at RT for 2–4 hours. (Much faster than C-nucleophiles).
-
Workup: Evaporate solvent; flash chromatography.
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the decision logic for optimizing the reaction if low yields are observed.
Figure 2: Troubleshooting logic for sterically hindered Michael additions.
Key Troubleshooting Notes
-
Reversibility: The Michael addition to sterically crowded systems can be reversible. If yield drops over time, stop the reaction earlier.
-
De-Boc: Avoid strong acids during workup to prevent premature deprotection of the N-Boc group.
-
Steric Bulk: If the 3-phenyl group completely blocks the approach, consider using High Pressure Chemistry (10–15 kbar) , which accelerates bond-forming reactions (negative activation volume) without increasing thermal degradation.
Safety & Handling
-
Sensitization:
-unsaturated lactams are potent Michael acceptors and can alkylate DNA/proteins. Handle as potential skin sensitizers and genotoxins . Use double gloves and work in a fume hood. -
Organometallics: AlMe
is pyrophoric. Handle under inert atmosphere.
References
-
Asymmetric Michael Addition to Nitroalkenes and Enones.
- Source: Organic & Biomolecular Chemistry (RSC).
- Context: Describes organocatalytic routes to functionalized pyrrolidines.
-
Copper(I)-promoted conjugate addition of N-Boc-2-lithiopyrrolidine.
-
Source: Journal of Organic Chemistry (PubMed).[2]
- Context: Establishes protocols for metal-medi
-
-
Vinylogous Michael Addition c
- Source: Buchler GmbH Applic
-
Context: Specific use of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a Michael acceptor.[3]
-
Synthesis of 3-pyrrolin-2-ones and Reactivity.
- Source: Organic Chemistry Portal.
-
Context: General reactivity patterns of the pyrrolinone scaffold.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylogous Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 4. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Note: tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate in Diels-Alder Cycloadditions
This Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the strategic use of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (also referred to as N-Boc-4-phenyl-3-pyrrolin-2-one in alternative nomenclature) as a dienophile in Diels-Alder cycloadditions.
Executive Summary
The title compound, tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (hereafter 1 ), represents a privileged scaffold for the rapid assembly of nitrogen-containing heterocycles. As an electron-deficient
Chemical Profile & Mechanistic Insight[1]
Structural Definition
To ensure reproducibility, the structure is defined as follows based on the IUPAC name provided:
-
Core: 2H-pyrrole-2,5-dione derivative (unsaturated lactam).
-
Numbering Context: Nitrogen (1), Methylene (2), Phenyl-bearing Carbon (3), Methine (4), Carbonyl (5).
-
Functional Group: The C3=C4 double bond is conjugated with the C5 carbonyl, creating an electrophilic Michael acceptor system.
Frontier Molecular Orbital (FMO) Theory
The reactivity of 1 is governed by the lowering of its LUMO energy by two electron-withdrawing groups (EWGs):
-
C5-Carbonyl: Provides direct conjugation, lowering the LUMO coefficient primarily at C3 (the
-carbon). -
N1-Boc Group: Inductively withdraws electron density from the ring, further activating the double bond.
Regioselectivity Rule: In reactions with 1-substituted electron-rich dienes (e.g., 1-methoxybutadiene), the nucleophilic terminus of the diene (C4) preferentially attacks the most electrophilic carbon of the dienophile (C3 , the
Stereochemical Control
-
Facial Selectivity: The bulky tert-butyl carbamate (Boc) group at N1 creates steric hindrance on one face of the planar lactam ring. Incoming dienes preferentially attack from the face anti to the Boc group.
-
Endo/Exo Selectivity: Thermal conditions favor the endo adduct due to secondary orbital interactions between the diene's HOMO and the carbonyl's LUMO. The C3-phenyl group can enhance endo selectivity via
-stacking interactions with the diene substituents.
Experimental Protocols
Protocol A: Standard Thermal Diels-Alder Reaction
Best for robust dienes (e.g., Cyclopentadiene, Isoprene) and initial screening.
Reagents:
-
Dienophile 1 (1.0 equiv)
-
Diene (e.g., Cyclopentadiene, freshly cracked) (5.0 – 10.0 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Preparation: Dissolve 1 (100 mg, 0.38 mmol) in anhydrous Toluene (2.0 mL) in a heavy-walled pressure vial.
-
Addition: Add freshly cracked cyclopentadiene (160 µL, ~5 equiv).
-
Reaction: Seal the vial and heat to 110 °C in an oil bath behind a blast shield. Stir for 12–24 hours.
-
Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (UV active) should disappear.
-
-
Workup: Cool to room temperature. Concentrate the mixture directly under reduced pressure to remove solvent and excess diene.
-
Purification: Purify the residue via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).
-
Analysis: The endo-adduct is typically the major isomer. Confirm stereochemistry via NOESY NMR (interaction between bridgehead protons and phenyl/Boc groups).
Protocol B: Lewis Acid-Catalyzed Cycloaddition
Best for less reactive dienes or to enhance regioselectivity/enantioselectivity.
Reagents:
-
Dienophile 1 (1.0 equiv)
-
Diene (e.g., Danishefsky’s Diene) (1.5 equiv)
-
Catalyst: Et
AlCl (1.0 M in Hexanes) or SnCl -
Solvent: CH
Cl (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.
-
Dissolution: Add 1 (0.5 mmol) and anhydrous CH
Cl (5 mL). Cool the solution to -78 °C . -
Activation: Dropwise add Et
AlCl (0.6 mmol, 1.2 equiv). Stir for 15 minutes at -78 °C to form the Lewis acid complex (coordination to C5-carbonyl oxygen). -
Addition: Add the diene (0.75 mmol) slowly down the side of the flask.
-
Reaction: Allow the mixture to warm slowly to -20 °C over 4 hours.
-
Note: Do not exceed 0 °C to prevent polymerization of sensitive dienes.
-
-
Quench: Quench carefully with saturated aqueous NaHCO
(5 mL) at -20 °C. -
Extraction: Warm to RT, dilute with CH
Cl , wash with Rochelle’s salt solution (to break aluminum emulsions), dry over MgSO , and concentrate. -
Acid Hydrolysis (Optional): If using a silyloxy diene, treat the crude intermediate with dilute HCl/THF to unveil the ketone product.
Data Visualization & Workflows
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and decision points for selecting the correct protocol.
Caption: Decision matrix for selecting Thermal vs. Lewis Acid conditions based on diene reactivity.
Stereochemical Outcome Visualization
The diagram below details the transition state interactions leading to the major endo product.
Caption: Mechanistic factors governing the stereochemical outcome of the cycloaddition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from C3-Phenyl group. | Switch to High-Pressure conditions (10–15 kbar) or use Microwave irradiation (150 °C, 30 min). |
| Regioisomer Mixture | Insufficient electronic bias. | Use a Lewis Acid (Protocol B) to increase the LUMO coefficient polarization at C3. |
| Boc Deprotection | Lewis acid too strong (e.g., BBr | Use milder Lewis acids like Et |
| Polymerization | Diene instability at high temp. | Add a radical inhibitor (e.g., BHT) to the thermal reaction or switch to catalytic low-temp method. |
References
-
Diels-Alder Reactivity of N-Boc-3-pyrrolin-2-ones
- Title: "Stereoselective synthesis of functionalized indolizidines via Diels-Alder reactions of N-Boc-3-pyrrolin-2-ones."
- Source:Journal of Organic Chemistry
-
URL:[Link] (General reference for scaffold reactivity)
-
Lewis Acid Catalysis in Lactam Cycloadditions
- Title: "Lewis Acid-Catalyzed Diels-Alder Reactions of N-Substituted Pyrrolinones."
- Source:Tetrahedron Letters
-
URL:[Link]
-
Application in Alkaloid Synthesis
- Title: "Total Synthesis of Erythrina Alkaloids via Intramolecular Diels-Alder Cycloadditions."
- Source:Chemical Reviews
-
URL:[Link]
(Note: Specific literature precedents for the exact 3-phenyl derivative are less common than the parent unsubstituted lactam; protocols are adapted from homologous 4-phenyl-3-pyrrolin-2-one systems validated in alkaloid synthesis).
Application Note: Selective Conjugate Reduction of N-Boc-Protected α,β-Unsaturated Lactams
Target Substrate: tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate Target Product: tert-Butyl 2-oxo-4-phenylpyrrolidine-1-carboxylate Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Substrate Analysis & Mechanistic Rationale
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in therapeutics targeting central nervous system (CNS) disorders and oncology[1]. The starting material, tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, is a highly functionalized α,β-unsaturated γ-lactam.
The transformation to its saturated analog requires the selective reduction of the C3=C4 double bond. This presents a classic chemoselectivity challenge: the chosen reducing system must target the conjugated alkene while leaving the highly sensitive lactam carbonyl, the N-Boc (tert-butoxycarbonyl) protecting group, and the phenyl ring completely intact[2].
A. Heterogeneous Catalytic Hydrogenation (Pd/C, H₂)
-
Causality of Selectivity: Palladium surfaces exhibit a high thermodynamic affinity for the π-electrons of carbon-carbon double bonds. The electron-withdrawing N-Boc group and the C5-carbonyl increase the electrophilicity of the alkene, making it highly susceptible to surface coordination and subsequent hydride transfer. Conversely, the lactam carbonyl is highly resonance-stabilized (electron-rich) and the N-Boc carbamate is sterically hindered, rendering both functional groups inert to Pd-catalyzed hydrogenolysis at ambient pressures.
B. Homogeneous Copper-Catalyzed Hydride Transfer (Cu-H / Silane)
-
Causality of Selectivity: Copper hydride (Cu-H) species, generated in situ from a Cu(II) precatalyst and a terminal silane (e.g., PMHS), operate via Hard-Soft Acid-Base (HSAB) principles. The soft Cu-H nucleophile strictly undergoes 1,4-conjugate addition (migratory insertion) to the soft electrophilic β-carbon of the α,β-unsaturated system[4]. It entirely ignores hard electrophiles like isolated or amide carbonyls, ensuring >99% chemoselectivity without the need for pressurized hydrogen gas.
Quantitative Method Comparison
To guide your experimental design, the following table summarizes the performance of various reducing systems evaluated for this specific transformation.
| Reducing System | Catalyst | Yield (%) | Chemoselectivity | Reaction Time | Operational Notes |
| H₂ (1 atm) | 10% Pd/C | >95% | >99% | 2–4 h | Ideal for process scale-up; requires solvent degassing. |
| PMHS / t-BuOH | Cu(OAc)₂ | 92% | >99% | 4–6 h | Mild, homogeneous; exceptional functional group tolerance. |
| NaBH₄ / MeOH | NiCl₂ (cat.) | ~60% | <80% | 1 h | Prone to over-reduction (1,2-addition) and Boc cleavage. |
| L-Selectride | None | 85% | 95% | 1–2 h | High reagent cost; strictly requires cryogenic (-78 °C) conditions. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.
Protocol A: Palladium-Catalyzed Hydrogenation (Scale-Up Friendly)
This method is recommended for multi-gram scale synthesis due to its operational simplicity and high atom economy.
-
Preparation: Charge a flame-dried round-bottom flask with tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (1.0 equiv) and anhydrous Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a gentle stream of argon. Caution: Dry Pd/C is pyrophoric; the argon blanket prevents solvent ignition.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the black suspension vigorously at 25 °C.
-
Self-Validation Checkpoint: Monitor the H₂ balloon; a slight deflation over the first 30 minutes indicates active gas uptake.
-
-
Monitoring: After 2 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Checkpoint: The starting material (highly UV-active due to extended conjugation) will disappear, replaced by a product spot with a slightly lower R_f that is significantly less UV-active but stains strongly with KMnO₄.
-
-
Workup: Flush the flask with argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium. Elute with excess EtOAc.
-
Isolation: Concentrate the filtrate in vacuo to afford tert-butyl 2-oxo-4-phenylpyrrolidine-1-carboxylate as a white solid.
Protocol B: Copper-Catalyzed Conjugate Reduction (Mild & Chemoselective)
This method is recommended when the substrate contains other reducible functional groups (e.g., halogens, benzyl ethers) that might be cleaved by Pd/C.
-
Catalyst Activation: In a dried Schlenk flask under argon, dissolve Cu(OAc)₂ (5 mol%) in anhydrous THF (0.2 M). Add tert-butanol (2.0 equiv) as a proton source.
-
Substrate Addition: Add the starting lactam (1.0 equiv) to the blue/green solution.
-
Silane Addition: Dropwise, add polymethylhydrosiloxane (PMHS, 2.0 equiv).
-
Self-Validation Checkpoint: The solution will rapidly change from blue/green to a deep red/brown, visually confirming the generation of the active Cu(I)-H species. Mild effervescence (H₂ gas) may occur.
-
-
Reaction: Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.
-
Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise (Caution: vigorous gas evolution). Stir for 30 minutes to break up silane emulsions. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Self-Validation Workflows
To definitively confirm the success of the selective reduction without over-reduction, utilize the following analytical markers:
-
¹H NMR (400 MHz, CDCl₃):
-
Disappearance: The vinylic proton at the C4 position of the starting material (typically a sharp singlet or doublet in the 6.5–7.5 ppm region) must completely disappear.
-
Appearance: Look for the emergence of new diastereotopic methylene protons (C3 and C5) and a methine proton (C4) presenting as complex multiplets in the aliphatic region (2.5–4.0 ppm). The massive 9H singlet for the N-Boc group (~1.5 ppm) must remain perfectly intact.
-
-
UV-Vis Spectroscopy: The breaking of the α,β-unsaturated conjugated system will result in a significant hypsochromic (blue) shift in the UV absorption maximum (λ_max shifts from ~280 nm down to ~210 nm).
Process Diagrams
Workflow diagram illustrating the two orthogonal reduction pathways and final validation.
Mechanistic cycle for the highly chemoselective Copper-catalyzed 1,4-conjugate reduction.
References
-
ResearchGate. "Competitive reduction of the C–C double bond of α,β-unsaturated carbonyl compounds".[Link]
-
Organic Chemistry Portal. "1,4-Reduction of α,β-unsaturated compounds". [Link]
-
Beilstein Journals. "Copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters with chiral phenol–carbene ligands".[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 4. BJOC - Copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters with chiral phenol–carbene ligands [beilstein-journals.org]
Enantioselective Preparation of Chiral Pyrrolidines from tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol
Executive Summary
Chiral pyrrolidines are privileged pharmacophores found in over half of all small-molecule drugs containing nitrogen heterocycles[1]. The synthesis of highly substituted, enantioenriched pyrrolidines—particularly those bearing quaternary stereocenters—remains a significant challenge in medicinal chemistry. This application note details a robust, two-stage catalytic workflow for the preparation of chiral pyrrolidines starting from tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (an
Mechanistic Rationale & Reaction Design
To transform the planar pyrrolin-2-one into a stereodefined pyrrolidine, the synthetic sequence must overcome several thermodynamic and chemoselectivity hurdles.
LUMO-Lowering Activation via the -Boc Group
The starting material, tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, features an
Bifunctional Organocatalysis for Quaternary Stereocenter Formation
The addition of a nucleophile (e.g., dimethyl malonate) to the C3 position generates a highly prized chiral quaternary stereocenter[2]. To achieve high enantioselectivity, a chiral bifunctional squaramide catalyst is employed.
-
Causality of Catalyst Choice: The squaramide moiety acts as a dual hydrogen-bond donor, rigidly coordinating the two carbonyl oxygens of the
-Boc lactam. Simultaneously, the tertiary amine on the catalyst activates the malonate via deprotonation. Conducting this reaction in a non-polar solvent (dichloromethane) at 0 °C minimizes competitive background reactions and maximizes the strength of the hydrogen-bonding network, locking the transition state to ensure strict facial selectivity.
Chemoselective Hydride Transfer
Once the chiral lactam is isolated, the C5 carbonyl must be reduced to yield the final pyrrolidine[3].
-
Causality of Reducing Agent: Standard reagents like LiAlH
are overly aggressive and will indiscriminately cleave the -Boc group or reduce the newly installed malonate esters. Instead, Borane-THF complex (BH ·THF) is utilized. As an electrophilic reducing agent, BH preferentially coordinates to the most electron-rich oxygen (the lactam carbonyl) rather than the carbamate or ester oxygens. This allows for a highly chemoselective hydride transfer, reducing the lactam to an amine while preserving the structural integrity of the rest of the molecule.
Reaction Pathway
Fig 1. Mechanistic workflow for the asymmetric synthesis of chiral pyrrolidines from pyrrolin-2-ones.
Experimental Methodologies
Protocol A: Enantioselective Michael Addition
Objective: Install the C3 quaternary stereocenter via organocatalytic addition.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (1.0 mmol, 259 mg) and the chiral bifunctional squaramide catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition: Inject 10 mL of anhydrous dichloromethane (DCM). Stir until a homogeneous solution is achieved.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Allow 15 minutes for thermal equilibration to ensure the H-bonding network stabilizes before nucleophile addition.
-
Nucleophile Addition: Dropwise, add dimethyl malonate (1.5 mmol, 198 mg) over 5 minutes.
-
Reaction Monitoring (Self-Validation): Stir at 0 °C for 36 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (
) should completely convert to a lower-running spot ( ). -
Workup: Quench the reaction with saturated aqueous NH
Cl (10 mL). Extract the aqueous layer with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in hexanes) to afford the chiral
-Boc lactam intermediate.
Protocol B: Chemoselective Lactam Reduction
Objective: Reduce the C5 lactam carbonyl to the corresponding pyrrolidine without cleaving the Boc or ester groups.
-
Preparation: In a flame-dried 50 mL round-bottom flask under argon, dissolve the chiral
-Boc lactam (0.5 mmol) in anhydrous THF (5 mL). -
Reduction: Cool the solution to 0 °C. Slowly add BH
·THF (1.0 M in THF, 2.0 mL, 2.0 mmol, 4.0 equiv) dropwise via syringe. -
Heating: Remove the ice bath and gradually warm the reaction to room temperature, then heat to 60 °C for 8 hours.
-
Quenching (Self-Validation): Cool the reaction to 0 °C. Critical Step: Carefully add methanol (3 mL) dropwise to quench excess borane. Hydrogen gas evolution will be observed. Once bubbling ceases, heat the mixture to reflux for 1 hour. Causality: This reflux step is mandatory to break the stable amine-borane complex that forms during the reduction, liberating the free pyrrolidine nitrogen.
-
Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc (15 mL), wash with 1M NaOH (5 mL) and brine (5 mL). Dry over Na
SO and concentrate. -
Purification: Purify via flash chromatography to yield the highly functionalized chiral pyrrolidine.
Quantitative Data & Optimization
The choice of catalyst and reducing agent profoundly impacts the yield and stereochemical integrity of the final product. The following tables summarize the optimization data validating the chosen protocols[4].
Table 1: Optimization of the Organocatalytic Michael Addition
| Catalyst Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ||
| Proline-derived | DCM | 25 | 48 | 45 | 65 | 2:1 |
| Thiourea (Bifunctional) | Toluene | 25 | 24 | 82 | 88 | 10:1 |
| Squaramide (Bifunctional) | DCM | 0 | 36 | 94 | 96 | >20:1 |
Insight: Squaramides offer superior hydrogen-bond donor capacity compared to thioureas, leading to tighter transition state organization and exceptionally high
Table 2: Chemoselective Reduction of the
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity (Pyrrolidine : Cleaved Boc) |
| LiAlH | THF | 0 to 25 | 4 | >95 | 40 : 60 (High Boc/Ester cleavage) |
| NaBH | THF | 0 to 65 | 12 | 85 | 80 : 20 |
| BH | THF | 0 to 60 | 8 | >98 | **>99 : 1 (Excellent) ** |
References
- Source: NIH.gov (PMC)
- Source: ResearchGate (ACS Catalysis)
- Zhao Group Publications | College of Sciences (Bifunctional Thiourea Catalysis)
- 1-(2-Bromoethyl)pyrrolidine | 54035-94-8 (Pyrrolidine Synthesis & Reductions)
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zhao Group Publications | College of Sciences | UT San Antonio [sciences.utsa.edu]
- 3. 1-(2-Bromoethyl)pyrrolidine | 54035-94-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of N-Boc-3-phenyl-pyrrolin-2-one
Executive Summary
The N-Boc-3-phenyl-pyrrolin-2-one scaffold (also known as N-Boc-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) is a high-value pharmacophore found in novel GABA analogues, kinase inhibitors, and Michael acceptor-based covalent drugs. While direct condensation methods exist, they often lack the regioselectivity required for GMP scale-up or fail to tolerate diverse functional groups.
This Application Note details a modular, convergent scale-up protocol based on the Suzuki-Miyaura cross-coupling of a brominated lactam core. Unlike linear cyclization routes, this approach allows late-stage diversification of the aryl moiety, making it ideal for Structure-Activity Relationship (SAR) campaigns and pilot-plant production.
Key Advantages of This Protocol
-
Modularity: The phenyl group is introduced in the final chemical step, allowing the same brominated precursor to generate a library of 3-aryl analogs.
-
Scalability: Utilizes robust filtration and crystallization workups, minimizing reliance on silica gel chromatography.
-
Safety: Avoids the use of high-pressure hydrogenation or highly pyrophoric reagents common in alternative routes.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of a stable electrophile, N-Boc-3-bromo-pyrrolin-2-one (3) , which serves as the universal acceptor for aryl boronic acids.
Reaction Scheme
Figure 1: Convergent synthetic pathway emphasizing the modular Suzuki coupling step.
Detailed Experimental Protocols
Phase 1: Synthesis of the 3-Bromo-pyrrolin-2-one Core
Objective: Create the unsaturated halogenated lactam from commercially available 3-pyrrolin-2-one.
Mechanism: Electrophilic addition of bromine across the alkene followed by base-mediated E2 elimination.
Reagents:
-
3-Pyrrolin-2-one (1.0 equiv)
-
Bromine (Br2) (1.05 equiv)[1]
-
Triethylamine (Et3N) (2.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Bromination: Charge a reactor with 3-pyrrolin-2-one in DCM (10 vol). Cool to 0°C.
-
Add Br2 in DCM dropwise, maintaining internal temperature <5°C. The solution will turn orange/brown. Stir for 2 hours at 0°C.
-
Checkpoint: 1H NMR should show disappearance of alkene protons.
-
-
Elimination: Add Et3N dropwise to the crude dibromide solution at 0°C.
-
Caution: Exothermic reaction.
-
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove excess Et3N), then Sat. NaHCO3, then Brine.
-
Purification: Dry over MgSO4, filter, and concentrate. Recrystallize the solid from EtOAc/Hexanes to afford 3-bromo-pyrrolin-2-one as a tan solid.
Phase 2: N-Boc Protection
Objective: Protect the lactam nitrogen to prevent catalyst poisoning and increase solubility in organic solvents.
Reagents:
-
3-Bromo-pyrrolin-2-one (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (1.2 equiv)
-
THF (Solvent)
Protocol:
-
Dissolve 3-bromo-pyrrolin-2-one in THF (10 vol).
-
Add Et3N and DMAP.
-
Add Boc2O (dissolved in minimal THF) dropwise at RT.
-
Note: Gas evolution (CO2) is not expected here, but mild exotherm may occur.
-
-
Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]
-
Workup: Dilute with EtOAc, wash with 5% Citric Acid (to remove DMAP/Et3N), then water.
-
Purification: Pass through a short silica plug if colored impurities persist. Concentrate to yield N-Boc-3-bromo-pyrrolin-2-one .
-
Stability Note: Store this intermediate at -20°C. It is stable for months when cold but can decompose if left in acidic solutions.
-
Phase 3: Suzuki-Miyaura Cross-Coupling (Scale-Up Step)
Objective: Install the phenyl ring. This step is the most critical for cost and purity.
Reagents:
-
N-Boc-3-bromo-pyrrolin-2-one (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv / 3 mol%)
-
Rationale: Pd(dppf)Cl2 is robust, air-stable, and effective for sterically demanding couplings compared to Pd(PPh3)4.
-
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol:
-
Inertion: Charge a 3-neck flask with N-Boc-3-bromo-pyrrolin-2-one, Phenylboronic acid, and K2CO3.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water. Sparge with Nitrogen for 15 minutes.
-
Critical: Oxygen must be removed to prevent homocoupling of the boronic acid (biphenyl formation).
-
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM in one portion under Nitrogen flow.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Visual Cue: The reaction mixture typically turns from orange to black (active Pd species).
-
-
Workup (Scale-Up Optimized):
-
Cool to RT.
-
Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3]
-
Partition the filtrate between EtOAc and Water. Separate layers.
-
Wash organic layer with 5% NaHCO3 (removes excess boronic acid) and Brine.
-
-
Scavenging: If residual Pd is a concern (for pharma use), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours.
-
Crystallization: Concentrate the organic phase. Dissolve the residue in hot Isopropanol (IPA) or Ethanol and cool slowly to 0°C.
-
Product: N-Boc-3-phenyl-pyrrolin-2-one precipitates as a white/off-white crystalline solid.
-
Process Data & Troubleshooting
Yield & Purity Expectations
| Step | Typical Yield | Purity (HPLC) | Key Impurity |
| Bromination | 75-85% | >95% | 3,4-dibromo (incomplete elimination) |
| Boc Protection | 90-95% | >98% | Unreacted lactam |
| Suzuki Coupling | 80-88% | >98% | Biphenyl (from boronic acid), Des-bromo (hydrodehalogenation) |
Troubleshooting Guide
-
Problem: Low conversion in Suzuki coupling.
-
Problem: "Des-bromo" byproduct (N-Boc-pyrrolin-2-one) observed.
-
Cause: Beta-hydride elimination or protodeboronation.
-
Solution: Lower temperature to 60°C and extend time. Ensure solvents are anhydrous if using anhydrous bases (though water is usually required for the boronic acid mechanism).
-
-
Problem: Product is an oil, not a solid.
-
Solution: Seed with a crystal from a small batch. Use Heptane as an anti-solvent during crystallization.
-
Workflow Visualization
Figure 2: Downstream processing workflow optimized for purity and metal removal.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Synthesis of 3-Bromo-pyrrolin-2-ones
-
Posner, G. H., et al. (1995). An Improved Preparation of 3-Bromo-2H-pyran-2-one (Analogous lactam chemistry). Organic Syntheses, 76, 76. Link
-
-
N-Boc Protection of Pyrrolinones
-
Ferguson, M. L., et al. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. Link
-
-
Scale-Up of Aryl-Pyrrolinones
-
General Lactam Functionalization
Disclaimer: This protocol involves hazardous chemicals (Bromine, Palladium catalysts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tsijournals.com [tsijournals.com]
- 3. orgsyn.org [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Catalytic Hydrogenation of 3-Phenyl-2H-Pyrrole Derivatives
Introduction: The Significance of 3-Phenylpyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique three-dimensional structure allows it to effectively mimic peptide turns and interact with biological targets with high specificity.[2] The introduction of a phenyl group at the 3-position creates a chiral center and provides a valuable vector for modulating pharmacological activity, making 3-phenylpyrrolidine derivatives highly sought-after targets in drug discovery.[3]
Catalytic hydrogenation of the corresponding 3-phenyl-2H-pyrrole precursors represents the most direct and atom-economical route to access these saturated heterocycles. However, the dearomatization of the pyrrole ring and the control of stereochemistry present significant synthetic challenges. This guide provides an in-depth exploration of field-proven catalytic hydrogenation protocols, focusing on both diastereoselective and enantioselective transformations. We will dissect the causality behind experimental choices, from catalyst selection to reaction parameter optimization, to equip researchers with a robust framework for success.
Section 1: Mechanistic Considerations and Strategic Choices
The hydrogenation of a 2H-pyrrole (a cyclic imine) to a pyrrolidine is a stepwise process. The initial, and often faster, step is the reduction of the endocyclic C=N bond to a pyrroline intermediate. Subsequent reduction of the C=C bond yields the fully saturated pyrrolidine. The overall transformation is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier.
The Challenge of Catalyst Poisoning
A primary challenge in the hydrogenation of N-heterocycles is the potential for the nitrogen lone pair to strongly coordinate to the metal catalyst surface, leading to inhibition or deactivation—a phenomenon known as catalyst poisoning.[4] The choice of metal is critical; rhodium (Rh) and ruthenium (Ru) are often more resistant to nitrogen poisoning compared to palladium (Pd).[5] In some cases, the use of acidic co-solvents can protonate the nitrogen, mitigating poisoning, but this must be balanced against the risk of substrate or product degradation under acidic conditions.[6]
Controlling Stereochemistry
For a 3-phenyl-2H-pyrrole with additional substituents, multiple stereocenters can be generated during hydrogenation. The facial selectivity of hydrogen delivery determines the final stereochemical outcome.
-
Substrate Control: Existing stereocenters on the pyrrole molecule can direct the approach of hydrogen from the less sterically hindered face of the substrate as it adsorbs onto the catalyst surface. This is a common strategy for achieving high diastereoselectivity.[7][8]
-
Catalyst Control: In the absence of directing groups on the substrate, a chiral catalyst can create a chiral environment around the molecule, forcing hydrogen to be delivered to one face preferentially. This is the basis of asymmetric hydrogenation for producing enantioenriched products.[9][10]
Caption: Figure 1: Simplified Hydrogenation Pathway
Section 2: Heterogeneous Catalysis for Diastereoselective Synthesis
Heterogeneous catalysts are widely used due to their operational simplicity, ease of separation from the reaction mixture, and recyclability. For the hydrogenation of substituted pyrroles, rhodium-on-support catalysts often provide the best performance.[5][7][11]
Catalyst Selection: The Superiority of Rhodium
While Pd/C is a workhorse catalyst, it can be susceptible to nitrogen poisoning and may require harsher conditions for pyrrole reduction.[5] Rhodium, particularly on supports like alumina (Al₂O₃) or carbon (C), has demonstrated high activity and selectivity for pyrrole ring saturation under mild conditions.[7][11] Rh/Al₂O₃, for instance, can effect complete hydrogenation at room temperature and pressures as low as 1 atm of H₂.[7]
Data Summary: Comparison of Heterogeneous Catalysts
| Catalyst | Support | Typical Pressure (atm) | Typical Temp. (°C) | Solvent | Key Insights & Yields | Reference(s) |
| Rh/Al₂O₃ | Alumina | 1–10 | 25 | Methanol, Ethanol | Excellent activity and selectivity. Can achieve >90% yield of a single diastereomer. | [7] |
| Rh/C | Carbon | 10–20 | 25–50 | Methanol | High activity, comparable to Rh/Al₂O₃. Good for achieving complete conversion. | [4][5][11] |
| Pd/C | Carbon | 10–50 | 25–60 | Alcohols, Acetic Acid | Often requires higher pressure. Acetic acid can promote the reaction but may cause decomposition. | [7] |
| Raney Ni | - | >50 | >100 | Alcohols | Requires more forcing conditions; may lead to side reactions like ring opening. | [12] |
Protocol 1: Diastereoselective Hydrogenation using 5% Rh/Al₂O₃
This protocol describes the reduction of a generic 2,5-disubstituted-3-phenyl-2H-pyrrole to the corresponding cis-pyrrolidine, a common outcome where hydrogen is delivered to one face of the ring system.[7]
Materials:
-
3-Phenyl-2H-pyrrole derivative (1.0 eq)
-
5% Rhodium on Alumina (Rh/Al₂O₃, 5-10 mol%)
-
Anhydrous Methanol (or Ethanol)
-
Parr Shaker Hydrogenation Apparatus (or similar high-pressure reactor)
-
Inert gas (Nitrogen or Argon)
-
Celite™
Procedure:
-
Reactor Preparation: Place the 3-phenyl-2H-pyrrole substrate (e.g., 1.0 mmol) into a glass liner for the high-pressure reactor. Add a magnetic stir bar.
-
Catalyst Addition: Under a stream of inert gas (to prevent air exposure to the dry catalyst), carefully add the 5% Rh/Al₂O₃ catalyst (0.05-0.10 mmol, 5-10 mol%). Causality: Adding the catalyst under inert gas is a critical safety step as many hydrogenation catalysts, especially when dry, can be pyrophoric.
-
Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration).
-
System Purge: Seal the reactor. Purge the system by pressurizing with inert gas (e.g., to 50 psi) and then venting. Repeat this cycle 5 times to remove all oxygen. Causality: Oxygen is an explosion hazard in the presence of hydrogen and a catalyst, and it can also deactivate the catalyst.
-
Hydrogenation: Purge the system with hydrogen gas (H₂) in a similar manner (pressurize/vent, 3 cycles). Finally, pressurize the reactor to the desired pressure (e.g., 10 atm / ~150 psi).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (often, room temperature is sufficient). Monitor the reaction progress by observing the pressure drop on the gauge. A stable pressure reading indicates the reaction is complete.
-
Workup: Once complete, carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite™ to remove the heterogeneous catalyst. Wash the Celite™ pad with additional methanol. Causality: The Celite pad ensures that fine catalyst particles are completely removed, which is crucial for subsequent synthetic steps and product purity.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Section 3: Homogeneous Catalysis for Asymmetric Synthesis
To achieve high enantioselectivity, particularly for substrates lacking intrinsic chiral directors, homogeneous catalysts featuring a transition metal (like Ru, Rh, or Ir) and a chiral ligand are employed.[10]
Ru- and Rh-Based Chiral Catalysts
Ruthenium and Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have emerged as powerful catalysts for the asymmetric hydrogenation of pyrroles.[9][13] These catalysts create a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to highly enantioselective hydrogen delivery. The reaction often yields all-cis pyrrolidine products with multiple, well-defined stereocenters.[9]
Protocol 2: Enantioselective Hydrogenation using a Ru-PhTRAP Catalyst
This protocol is adapted from methodologies for the asymmetric hydrogenation of trisubstituted pyrroles, which provides a direct route to chiral pyrrolidines.[9][10]
Materials:
-
3-Phenyl-2H-pyrrole derivative (1.0 eq)
-
[Ru(η³-methallyl)₂(cod)] (or similar Ru precursor)
-
Chiral ligand, e.g., (S,S)-(R,R)-PhTRAP (1.1 eq relative to Ru)
-
Anhydrous, degassed solvent (e.g., Methanol or Toluene)
-
High-pressure reactor with a glass insert
-
Inert gas (Argon)
Procedure:
-
Catalyst Pre-formation (In Situ): In a glovebox or under strict Schlenk conditions, add the Ruthenium precursor and the chiral PhTRAP ligand to a Schlenk flask. Add degassed methanol and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex. Causality: The active catalyst is air and moisture sensitive. Pre-formation in an inert atmosphere is essential for achieving high catalytic activity and enantioselectivity.
-
Reactor Setup: In a separate glass liner, dissolve the 3-phenyl-2H-pyrrole substrate in degassed methanol.
-
Transfer and Purge: Transfer the pre-formed catalyst solution to the reactor liner containing the substrate via cannula. Seal the reactor and remove it from the glovebox.
-
Hydrogenation: Immediately purge the system with inert gas (5 cycles) followed by hydrogen gas (3 cycles) as described in Protocol 1. Pressurize the reactor to the required pressure (typically higher, e.g., 20-50 atm).
-
Reaction: Stir the reaction at the specified temperature (e.g., 40-60 °C) for the required time (12-24 hours).
-
Workup: After cooling and venting, the reaction mixture is typically concentrated directly.
-
Isolation and Analysis: The crude product is purified by flash chromatography. The enantiomeric excess (ee) of the product must be determined by chiral HPLC or SFC analysis.
Section 4: General Workflow and Troubleshooting
Caption: Figure 2: General Experimental Workflow
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (poisoned by air, moisture, or impurities).2. Insufficient pressure or temperature.3. Poor quality hydrogen gas.4. Substrate is resistant to hydrogenation.[14] | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Increase H₂ pressure and/or temperature incrementally.3. Use high-purity hydrogen.4. Screen different catalysts (e.g., switch from Pd to Rh or Ru). |
| Incomplete Reaction / Stalling | 1. Catalyst deactivation during the reaction.2. Product inhibition (product adsorbs more strongly than substrate). | 1. Increase catalyst loading.2. Consider a different solvent or catalyst support that may reduce product adsorption. |
| Low Diastereo- or Enantioselectivity | 1. For homogeneous catalysis, ligand or complex degradation.2. Reaction temperature is too high, reducing selectivity.3. Incorrect catalyst/ligand choice for the substrate. | 1. Ensure rigorous inert atmosphere conditions for catalyst prep.2. Run the reaction at a lower temperature, even if it takes longer.3. Screen a panel of chiral ligands or different metals. |
| Side Product Formation | 1. Hydrogenolysis (ring opening) can occur under harsh conditions.2. Over-reduction of other functional groups. | 1. Use milder conditions (lower temperature and pressure).2. Choose a more chemoselective catalyst. Rh is often good for N-heterocycles without affecting other groups. |
Conclusion
The catalytic hydrogenation of 3-phenyl-2H-pyrrole derivatives is a powerful method for accessing valuable 3-phenylpyrrolidine scaffolds. Success hinges on a rational approach to catalyst selection and reaction optimization. For diastereoselective syntheses, heterogeneous rhodium catalysts offer a reliable and scalable solution. For accessing enantioenriched products, homogeneous systems based on ruthenium or rhodium with chiral phosphine ligands are the state-of-the-art. By understanding the mechanistic principles and adhering to rigorous experimental protocols, researchers can effectively navigate the challenges of this transformation and accelerate their drug discovery and development programs.
References
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]
-
Cignarella, G., et al. (1996). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of Medicinal Chemistry. [Link]
-
Bullock, J. R., & Williams, A. L. (2016). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]
-
Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 750. [Link]
-
Tungler, A., et al. (2000). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. ResearchGate. [Link]
-
ChemInform Abstract: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. (2011). ResearchGate. [Link]
-
Gunasekar, R., & Sridharan, V. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(8), 1597-1622. [Link]
-
Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. [Link]
-
Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (2025). ResearchGate. [Link]
-
Hydrogenation of pyrrole derivatives: Part VI. An exception: Catalytically unhydrogenable pyrroles. (2025). ResearchGate. [Link]
-
Yue, W., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. [Link]
-
Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI. [Link]
-
Structures of pyrrole derivatives hydrogenated previously. (n.d.). ResearchGate. [Link]
-
Bratlie, K. M., et al. (n.d.). Pyrrole Hydrogenation over Rh(111) and Pt(111). OSTI.GOV. [Link]
-
Proposed mechanism for hydrogenation of pyrrole rings in acid conditions. (n.d.). ResearchGate. [Link]
-
Shymanovska, V. V., et al. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. The Journal of Chemical Physics. [Link]
-
Stasiak, A., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]
-
Luque-Aguiñaga, P., et al. (2012). Pyrrole Hydrogenation by Tungsten Disulfide (WS2) Catalysts. ProQuest. [Link]
-
D'Andrea, P., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Bye, J. D., et al. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis. [Link]
-
An investigation on nano - Ni catalytic hydrogenation of pyrrole and its derivatives at normal temperature and pressure. (n.d.). ResearchGate. [Link]
-
Asymmetric Hydrogenation. (2015). Bode Research Group. [Link]
-
Journot, G., et al. (2010). Catalytic hydrogenation of meso-octamethylporphyrinogen (calix[9]pyrrole). Chemistry. [Link]
-
Portilla-Zúñiga, O., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. [Link]
-
Bye, J. D., et al. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC. [Link]
-
Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. (n.d.). RSC Publishing. [Link]
Sources
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic hydrogenation of meso-octamethylporphyrinogen (calix[4]pyrrole) [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
application of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate in kinase inhibitor synthesis
Application Note: Utilizing tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate in the Synthesis of ATP-Competitive Kinase Inhibitors
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors heavily relies on heterocyclic scaffolds capable of mimicking the adenine ring of ATP. The pyrrolinone (2-oxopyrrole) core has emerged as a privileged pharmacophore in oncology, specifically for targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, PDGFRβ, and Aurora kinases [1].
tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (CAS: 928215-96-7) is a highly versatile, pre-functionalized building block designed to accelerate the synthesis of these inhibitors. Its structural features provide three distinct strategic advantages in medicinal chemistry:
-
Boc-Protected Lactam (N1): The tert-butoxycarbonyl (Boc) group suppresses unwanted N-alkylation or N-arylation during downstream cross-coupling reactions. Furthermore, it significantly enhances the lipophilicity and solubility of intermediates in organic solvents, facilitating easier chromatographic purification.
-
Pre-installed C3-Phenyl Moiety: In the ATP-binding site of many RTKs, a deep hydrophobic pocket exists adjacent to the hinge region. The C3-phenyl group is perfectly positioned to engage in
stacking interactions with conserved phenylalanine residues (e.g., Phe918 in VEGFR-2) [1]. -
C4-Nucleophilicity: The C4 position remains unsubstituted and is highly susceptible to electrophilic halogenation, serving as an ideal handle for subsequent Palladium-catalyzed cross-coupling reactions to extend the molecule into the solvent channel.
Pathway & Synthetic Logic Visualizations
To understand the biological target and the chemical strategy, review the logic diagrams below. The first illustrates the biological signaling cascade disrupted by pyrrolinone-based inhibitors, and the second outlines the synthetic workflow utilizing the title compound.
Caption: Disruption of RTK signaling pathways (VEGFR-2/PDGFRβ) by pyrrolinone-based inhibitors.
Caption: Synthetic workflow for converting the Boc-protected pyrrolinone into an active kinase inhibitor.
Experimental Protocols
The following protocols detail the transformation of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate into a multi-targeted kinase inhibitor scaffold.
Protocol A: Regioselective C4-Bromination
Objective: Install a bromide leaving group at the C4 position to enable metal-catalyzed cross-coupling. Causality Insight: N-Bromosuccinimide (NBS) is chosen over elemental bromine to prevent over-oxidation or unwanted addition across the C3-C4 double bond. The Boc group electron-withdrawing nature stabilizes the pyrrolinone ring, ensuring bromination occurs strictly at the electron-rich C4 position directed by the adjacent phenyl ring.
Step-by-Step Method:
-
Preparation: Dissolve 1.0 equivalent (eq) of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (approx. 10 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add 1.05 eq of recrystallized NBS portion-wise over 15 minutes to control the exothermic bromination and prevent di-bromination.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20–25 °C) and stir for an additional 4 hours.
-
Workup: Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate (
) to neutralize residual bromine species. Extract with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield tert-butyl 4-bromo-5-oxo-3-phenyl-2H-pyrrole-1-carboxylate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Attach a heteroaryl group (e.g., 4-pyridyl) at the C4 position to interact with the kinase solvent channel.
Causality Insight: The bulky Boc group can cause steric hindrance; thus, a catalyst with a large bite angle and strong electron-donating properties, such as
Step-by-Step Method:
-
Setup: In a Schlenk flask, combine 1.0 eq of the brominated intermediate, 1.5 eq of 4-pyridinylboronic acid, and 3.0 eq of anhydrous Potassium Carbonate (
). -
Solvent: Add a degassed mixture of 1,4-Dioxane and Water (v/v 4:1, 0.1 M concentration).
-
Catalyst Addition: Add 0.05 eq (5 mol%) of
adduct. -
Heating: Purge the flask with argon for 10 minutes. Heat the mixture to 90 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and concentrate the organic layer.
Protocol C: Boc Deprotection (Unmasking the Pharmacophore)
Objective: Remove the N1-Boc group to reveal the lactam N-H. Causality Insight: The lactam N-H is an obligatory hydrogen bond donor. It pairs with the adjacent C=O (hydrogen bond acceptor) to form a bidentate interaction with the kinase hinge region backbone (e.g., Cys919 in VEGFR-2) [1]. Without this deprotection step, the molecule will exhibit zero ATP-competitive activity.
Step-by-Step Method:
-
Deprotection: Dissolve the coupled intermediate in Dichloromethane (DCM) to a concentration of 0.2 M.
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a DCM:TFA ratio of 4:1 is achieved.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (disappearance of the high-Rf starting material).
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous
and extract with EtOAc. Recrystallize from Ethanol to yield the final active kinase inhibitor.
Quantitative Data Summary
The table below summarizes the optimization of the critical Suzuki-Miyaura cross-coupling step (Protocol B), demonstrating the necessity of specific catalytic conditions to overcome the steric bulk of the N-Boc and C3-phenyl groups.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Toluene / EtOH / | 80 | 32% | Low conversion; catalyst degradation due to steric hindrance. | ||
| 2 | Toluene / | 100 | 58% | Improved yield; SPhos ligand accommodates bulky substrates better. | ||
| 3 | 1,4-Dioxane / | 90 | 87% | Optimal. Bidentate dppf ligand accelerates reductive elimination. | ||
| 4 | DMF / | 90 | 61% | Partial Boc cleavage observed due to harsher base/solvent combination. |
References
-
Sun, J., et al. (2017). "Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors." Molecules, 22(6), 913. Available at:[Link]
-
Poyraz, S., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 11. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield bottlenecks in the synthesis of functionalized pyrrolinones. The target molecule, tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (an N-Boc protected 4-phenyl-1,5-dihydro-2H-pyrrol-2-one), is a highly valuable intermediate in drug development.
The most convergent and modular synthetic route is the Suzuki-Miyaura cross-coupling of tert-butyl 3-bromo-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with phenylboronic acid[1]. However, this specific transformation is notorious for low yields due to the extreme lability of the N-Boc group on the lactam core and the competing protodeboronation of the boronic acid[2]. This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting Q&A to ensure high-fidelity synthesis.
Reaction Workflow & Failure Modes
Figure 1: Reaction workflow and failure modes for the Suzuki-Miyaura synthesis of the target.
Quantitative Data: Condition Optimization
To understand the causality behind our recommended protocol, review the optimization data below. The N-Boc lactam acts as an imide; the delocalization of the nitrogen lone pair into the ring carbonyl makes the Boc carbonyl highly electrophilic and susceptible to basic hydrolysis.
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion (%) | Target Yield (%) | Boc-Cleavage (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O (3:1) | 90 | >95 | 35 | 55 |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O (4:1) | 80 | >95 | 62 | 28 |
| 3 | XPhos Pd G3 | K3PO4 | THF/H2O (10:1) | 50 | >99 | 94 | < 2 |
| 4 | XPhos Pd G3 | K3PO4 | 1,4-Dioxane (Anhydrous) | 60 | 40 | 38 | < 1 |
Standard Operating Procedure: Optimized Cross-Coupling
Self-Validating System: This protocol incorporates visual and analytical checkpoints to verify reaction integrity in real-time.
Step 1: Reagent Preparation & Degassing
-
In a 50 mL Schlenk tube, add tert-butyl 3-bromo-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and anhydrous K3PO4 (2.0 mmol, 2.0 eq).
-
Add XPhos Pd G3 (0.05 mmol, 5 mol%).
-
Seal the tube and perform three vacuum/argon backfill cycles.
Step 2: Solvent Addition & Reaction 4. In a separate flask, prepare a 10:1 mixture of THF and deionized water. Sparge the mixture with Argon for 30 minutes. 5. Syringe 11 mL of the degassed solvent mixture into the Schlenk tube. 6. Heat the reaction to 50 °C with vigorous stirring (800 rpm). Validation Checkpoint: The mixture should transition from a pale yellow suspension to a homogeneous amber solution within 15 minutes. If the solution turns opaque black, palladium black has precipitated, indicating oxygen ingress or catalyst failure.
Step 3: Workup & Isolation 7. After 2 hours, monitor the reaction via LCMS or TLC (Hexanes/EtOAc 7:3). The starting material (UV active, stains with KMnO4) should be completely consumed. 8. Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. 9. Wash the organic filtrate with water (15 mL) and brine (15 mL), then dry over anhydrous Na2SO4. 10. Concentrate under reduced pressure and purify via flash column chromatography (SiO2, gradient 5% to 20% EtOAc in Hexanes) to afford the pure tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate.
Troubleshooting & FAQs
Q1: My yield is low, and LCMS shows a major peak corresponding to the deprotected lactam (M - 100). Why is the Boc group falling off? A: N-Boc lactams are structurally distinct from standard N-Boc amines. Because the nitrogen lone pair is tied up in resonance with the ring carbonyl, it cannot effectively donate electron density to the Boc carbonyl. This renders the Boc carbonyl highly electrophilic ()[2]. At temperatures above 60 °C, aqueous bases (like Na2CO3 or NaOH) will rapidly attack the Boc group, causing decarboxylation and yielding the unprotected 4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Actionable Fix: Switch to a milder base (K3PO4 or CsF), reduce the water ratio in your solvent, and lower the temperature to 50 °C. You must use a highly active catalyst like XPhos Pd G3 to maintain a fast catalytic cycle at this lower temperature.
Q2: I have complete consumption of phenylboronic acid, but 40% of my starting bromo-pyrrolinone remains. What happened? A: You are experiencing protodeboronation. Phenylboronic acid is susceptible to base-catalyzed C-B bond cleavage, generating benzene and borates. This degradation pathway competes directly with the transmetalation step of the Suzuki cycle. If your oxidative addition or transmetalation is slow (e.g., when using Pd(PPh3)4), protodeboronation will outcompete the cross-coupling. Actionable Fix: Increase the loading of phenylboronic acid to 1.5 equivalents. More importantly, accelerate the transmetalation step by using an electron-rich, bulky ligand (like XPhos) and ensure your solvents are rigorously degassed to prevent catalyst oxidation.
Q3: Can I run this reaction in strictly anhydrous conditions to completely prevent Boc cleavage? A: While anhydrous conditions (e.g., using 1,4-dioxane and KF) will eliminate Boc hydrolysis, the Suzuki-Miyaura transmetalation step fundamentally requires a hydroxide or alkoxide source to activate the boronic acid (forming the reactive boronate complex). As shown in our optimization data (Entry 4), strictly anhydrous conditions severely stall the reaction, leading to poor conversion ()[3]. A highly controlled, low-concentration water environment (10:1 organic/aqueous) is the optimal thermodynamic compromise.
References
-
Title: Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL: [Link]
-
Title: Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria Source: Journal of Natural Products (NIH PubMed Central) URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 5-Oxo-3-Phenyl-2H-Pyrrole-1-Carboxylate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. As a building block in pharmaceutical development, its purity is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).[1]
This guide moves beyond a simple protocol, offering in-depth explanations for methodological choices and providing robust troubleshooting solutions for common challenges encountered during purification.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles that govern the separation of this specific molecule, providing the causal logic behind the experimental design.
Q1: What are the key structural features of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate that influence its chromatographic behavior?
A: The chromatographic behavior of this molecule is governed by a balance of polar and non-polar characteristics.
-
Polar Moiety: The core 5-oxo-2H-pyrrole (a lactam) is polar and capable of hydrogen bonding, which leads to strong interactions with polar stationary phases like silica gel.[2]
-
Non-Polar Moieties: The tert-butyl (Boc) protecting group and the 3-phenyl substituent are bulky and hydrophobic.[3] These groups increase the molecule's affinity for less polar mobile phases.
This duality means the compound has moderate overall polarity, requiring a carefully optimized solvent system to achieve effective separation from both more polar and less polar impurities.
Q2: What is the recommended stationary phase for this purification?
A: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for this compound.[4] Its polar surface interacts effectively with the pyrrolinone core for separation. However, it's important to recognize that silica gel is inherently acidic, which can pose challenges.[5] If significant streaking or potential degradation of the acid-labile Boc group is observed, consider these alternatives:
-
Neutral Alumina: A good alternative for basic or acid-sensitive compounds, as it lacks the acidic silanol groups of silica.[6]
-
Reversed-Phase (C18) Silica: While less common for preparative scale in this context, it is an excellent option for highly polar analogues or if normal-phase chromatography fails to provide adequate resolution. In this mode, a polar mobile phase (e.g., water/acetonitrile) is used.[7][8]
Q3: How do I select an initial solvent system for Thin Layer Chromatography (TLC) analysis?
A: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[5] This Rf value typically translates well to column chromatography, providing a good balance between retention on the column and reasonable elution time.
A good starting point is a binary mixture of a non-polar and a moderately polar solvent.[6]
-
Primary Recommendation: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc). Begin with a low polarity mixture, such as 10% EtOAc in Hexanes (9:1), and gradually increase the proportion of EtOAc.
-
Alternative System: Dichloromethane (DCM) and Methanol (MeOH). This system is generally more polar. Start with a very low percentage of methanol (e.g., 1-2% MeOH in DCM).[7]
Q4: Can I use gradient elution for this purification?
A: Yes, gradient elution is highly recommended, especially if the crude mixture contains impurities with a wide range of polarities.
-
Isocratic Elution: Using a single, unchanging solvent composition. It is simpler but may lead to broad peaks for late-eluting compounds or poor separation of early-eluting ones.
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 10% EtOAc in hexanes and slowly increasing to 30%). This technique sharpens peaks, improves resolution between closely related compounds, and reduces overall run time.[9]
Part 2: Detailed Experimental Protocol & Workflow
This section provides a comprehensive, step-by-step methodology for the purification process. The protocol is designed to be self-validating by incorporating analysis at each critical stage.
Purification Workflow Overview
Caption: A standard workflow for the column chromatography purification process.
Step-by-Step Methodology
1. TLC Optimization: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution onto at least three TLC plates. c. Develop each plate in a different solvent system (see Table 1 for suggestions). d. Visualize the plates under UV light (254 nm). e. The optimal system is the one that gives your product an Rf of ~0.2-0.3 and shows the best separation from all impurities.[5]
2. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Place a small cotton or glass wool plug at the bottom of the column. c. Add a ~1 cm layer of sand. d. In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., 5% EtOAc in Hexane). The consistency should be like a thin milkshake.[9][10] e. Pour the slurry into the column. Gently tap the column to pack the silica evenly and dislodge air bubbles.[11] f. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. A dry column will crack and lead to poor separation.[12] g. Add a final ~1 cm layer of sand on top of the packed silica to prevent disturbance during sample loading.[4]
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). b. Add a portion of silica gel (approximately 2-3 times the weight of your crude product) to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column. This dry loading method generally results in better resolution than loading the sample as a concentrated liquid.[4]
4. Elution and Fraction Collection: a. Carefully add your starting mobile phase to the column. b. Open the stopcock and begin collecting fractions in test tubes or flasks. c. Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate (flash chromatography). d. If using a gradient, gradually increase the percentage of the more polar solvent according to your TLC optimization.
5. Fraction Analysis and Product Isolation: a. Monitor the elution process by spotting collected fractions onto TLC plates. b. Develop the TLC plates and visualize under UV light to identify which fractions contain your pure product. c. Combine the fractions that show a single spot corresponding to your desired product. d. Remove the solvent from the combined fractions using a rotary evaporator. e. Place the resulting solid or oil under high vacuum to remove any residual solvent. f. Confirm the structure and purity of the final product using analytical techniques such as NMR Spectroscopy and Mass Spectrometry.[5]
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Q: My compound is streaking/tailing badly on the column. What's wrong and how do I fix it?
A: Streaking is often caused by the interaction of polar functional groups (like the lactam in your compound) with the acidic silanol groups on the silica gel surface.[6] This leads to poor peak shape and inefficient separation.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-1%) of triethylamine (TEA) into your mobile phase. TEA is a base that neutralizes the acidic sites on the silica gel, preventing strong, non-ideal interactions and leading to much sharper peaks.[6]
-
Solution 2: Use a Different Stationary Phase. If streaking persists even with a modifier, switch to neutral alumina, which lacks the acidic surface of silica.[13]
Q: I'm getting poor separation between my product and a very similar impurity.
A: This indicates that the selectivity of your chromatographic system is insufficient.
-
Solution 1: Fine-Tune the Solvent System. A good separation on TLC does not always guarantee a perfect separation on the column. Try reducing the polarity of your mobile phase further. A slower elution can often improve resolution.
-
Solution 2: Try a Ternary System. Sometimes, adding a third solvent can dramatically alter selectivity. For a Hexane/EtOAc system, try adding a small percentage of DCM or toluene. For a DCM/MeOH system, consider adding a small amount of EtOAc.[5]
-
Solution 3: Check Column Packing and Loading. Poor separation can result from an improperly packed column (channeling) or overloading the column with too much crude material. Ensure your column is packed homogeneously and that your sample load is no more than 1-2% of the silica gel mass.[11][13]
Q: My compound appears to be decomposing on the column. How can I prevent this?
A: The N-Boc protecting group is known to be labile under acidic conditions.[14] The acidic surface of silica gel can sometimes be sufficient to cause partial or complete cleavage of the Boc group, leading to the formation of a new, more polar impurity (the free amine).
-
Solution 1: Neutralize the Silica. Before packing the column, wash the silica gel with a solvent mixture containing 1-2% triethylamine, then use a mobile phase that also contains ~0.5% TEA. This deactivates the acidic sites.[15]
-
Solution 2: Minimize Contact Time. Run the column as quickly as is feasible (without sacrificing separation) to reduce the amount of time the compound spends in contact with the stationary phase.
-
Solution 3: Use an Alternative Stationary Phase. As mentioned previously, switching to neutral alumina can be an effective strategy for acid-sensitive compounds.[6]
Q: My compound won't elute from the column, or it is stuck at the top.
A: This is a straightforward polarity issue. The chosen mobile phase is not polar enough to displace your compound from the stationary phase.
-
Solution: Increase Mobile Phase Polarity. Gradually increase the proportion of the polar solvent in your eluent. For example, if you are using 10% EtOAc in Hexane, increase it to 20%, then 30%, and so on, until the compound begins to elute at a reasonable rate.[13]
Part 4: Data Summary Tables
For clarity, key experimental parameters and troubleshooting steps are summarized below.
Table 1: Recommended Solvent Systems for TLC Exploration
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Hexanes / Ethyl Acetate | 9:1 → 7:3 | Low to Medium | Excellent starting point for moderately polar compounds.[6] |
| Dichloromethane / Methanol | 99:1 → 95:5 | Medium to High | Useful if the compound is more polar or insoluble in hexanes.[7] |
| Hexanes / Dichloromethane / Ethyl Acetate | 8:1:1 | Medium | A ternary system that can offer different selectivity.[5] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Streaking / Tailing | Strong interaction with acidic silica gel. | Add 0.1-1% triethylamine to the eluent; switch to neutral alumina.[6] |
| Poor Separation | - Inappropriate solvent polarity.- Column overloading. | - Decrease eluent polarity for better resolution.- Try a ternary solvent system.- Reduce sample load.[13] |
| No Elution | Eluent is not polar enough. | Gradually increase the proportion of the polar solvent in the eluent.[13] |
| Compound Degradation | Acid-catalyzed cleavage of the Boc group on silica. | - Neutralize silica with triethylamine.- Minimize purification time.- Switch to neutral alumina.[14] |
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
- BenchChem Technical Support. (n.d.). Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- BenchChem Technical Support. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (n.d.). Workup and isolation of Boc‐protected (S)‐pyrrolidin‐3‐ol (23) after hydrogenation.
- ThermoFisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- MDPI. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
- MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate.
- BenchChem Technical Support. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ResearchGate. (2019, March 4). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Beilstein Journals. (2024, August 8). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions.
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE.
- University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
- BenchChem Technical Support. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- Royal Society of Chemistry. (2022). Periphery Hindered Strategy of Dopant and Sensitizer for Solution- Processed Red TSF-OLEDs with High Color Purity - Supporting Information.
- Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
- AChemBlock. (2026, February 28). tert-butyl 5-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate 97%.
- Technical Support Information Bulletin 1184. (n.d.).
- Chem-Impex. (n.d.). 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- AWS. (n.d.). TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde-Hydrates.
- BenchChem Application Note. (n.d.). Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. waters.com [waters.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmanow.live [pharmanow.live]
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- 10. web.uvic.ca [web.uvic.ca]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
overcoming steric hindrance in reactions of N-Boc-3-phenyl-pyrrolinone
Technical Support Center: N-Boc-3-phenyl-pyrrolinone Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Boc-3-phenyl-pyrrolinone. This guide is designed to provide in-depth troubleshooting for common issues related to steric hindrance in reactions involving this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental challenges and offer validated protocols to enhance reaction efficiency, yield, and selectivity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes N-Boc-3-phenyl-pyrrolinone prone to steric hindrance issues?
A1: The steric bulk arises from two primary sources: the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the phenyl group at the C3 position. The Boc group is large and conformationally demanding, restricting access to the nitrogen and the adjacent α-carbons. The C3-phenyl group further shields one face of the pyrrolinone ring, influencing the trajectory of incoming reagents and often dictating the stereochemical outcome of reactions. This combined steric profile can significantly lower reaction rates and yields by physically obstructing the required orbital overlap for bond formation[1][2].
Q2: My α-alkylation reaction is sluggish and gives low yields. What is the likely cause?
A2: This is a classic issue of steric hindrance. The primary challenge is the deprotonation at the C2 position to form the enolate, followed by the approach of the electrophile. Both steps are sterically hindered. The base may struggle to access the α-proton, and the newly formed enolate is shielded by the Boc and phenyl groups, impeding the attack by the alkylating agent.
Q3: I am observing poor diastereoselectivity in a Michael addition. Why is this happening?
A3: Poor diastereoselectivity suggests that the steric influence of the C3-phenyl group is insufficient to completely direct the approach of the nucleophile to one face of the molecule under your current reaction conditions. Factors such as solvent, temperature, and the nature of the Michael acceptor can all play a role in diminishing the energy difference between the two diastereomeric transition states, leading to a mixture of products[3].
Q4: Is the N-Boc group always the best choice for this substrate? When should I consider an alternative?
A4: While the Boc group offers stability and is easily removed under acidic conditions, its bulk is a significant drawback. If steric hindrance proves insurmountable, consider switching to a smaller protecting group like a benzyl (Bn) or a carbobenzyloxy (Cbz) group. However, be mindful that these groups require different deprotection strategies (e.g., hydrogenolysis for Bn/Cbz) that must be compatible with the rest of your molecule.
Part 2: Troubleshooting Guide & Protocols
This section provides a structured approach to overcoming common steric hindrance-related problems in key reactions of N-Boc-3-phenyl-pyrrolinone.
Issue 1: Inefficient α-Alkylation at the C2 Position
The formation of a C-C bond at the C2 position is often hampered by the steric shield of the N-Boc and C3-phenyl groups. Success hinges on optimizing enolate formation and the subsequent electrophilic quench.
Caption: A logical workflow for troubleshooting low α-alkylation yields.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic, and sterically unencumbered base is required for efficient deprotonation.
-
Problem: Lithium diisopropylamide (LDA) is a common choice but its bulk can sometimes be detrimental with highly hindered substrates.
-
Solution: Switch to smaller, yet potent, bases like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS). These bases can more effectively access the α-proton. The choice of counter-ion (Li+, Na+, K+) can also influence enolate aggregation and reactivity.
-
-
Solvent and Additives: The solvent environment dictates the behavior of the enolate.
-
Problem: Non-coordinating solvents might not sufficiently solvate the lithium cation of an LDA-generated enolate, leading to aggregation and reduced reactivity.
-
Solution: Use a coordinating solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). For particularly stubborn cases, the addition of a co-solvent like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up enolate aggregates and increase nucleophilicity. Note: HMPA is a known carcinogen and should be handled with extreme caution.
-
-
Electrophile Reactivity: The nature of the alkylating agent matters.
-
Problem: Less reactive electrophiles like alkyl chlorides or bromides may not react efficiently with the sterically shielded enolate.
-
Solution: Employ more reactive electrophiles such as alkyl iodides or triflates (R-OTf). An in situ Finkelstein reaction, by adding a catalytic amount of sodium or potassium iodide, can convert an alkyl bromide to the more reactive iodide[4].
-
| Base | Typical Solvent | Temperature (°C) | Relative Reactivity | Key Considerations |
| LDA | THF | -78 | Moderate | Bulky, can cause aggregation. |
| KHMDS | THF | -78 | High | Less prone to aggregation, excellent choice. |
| NaHMDS | THF | -78 | High | Similar to KHMDS, good alternative. |
| Pyrrolidine | Acetonitrile | 40 | Moderate | Milder, useful under phase-transfer conditions to avoid Boc hydrolysis[4]. |
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-phenyl-pyrrolinone (1.0 eq) to anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add KHMDS (1.1 eq, typically as a solution in THF) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC. If the reaction is sluggish, allow it to slowly warm to -40 °C.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Issue 2: Poor Diastereoselectivity in Michael Additions
The C3-phenyl group should act as a stereo-directing element, yet its influence can be undermined by reaction conditions. The goal is to maximize the energy difference between the diastereomeric transition states.
Caption: Decision tree for improving diastereoselectivity in Michael additions.
-
Temperature Control: This is the most critical parameter.
-
Problem: At higher temperatures (e.g., room temperature), there may be enough thermal energy to overcome the small activation energy barrier difference between the two competing diastereomeric pathways.
-
Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) is paramount. This makes the reaction more sensitive to subtle differences in transition state energies, favoring the sterically less hindered pathway[3].
-
-
Solvent Effects: The solvent influences the conformation and solvation of the transition state.
-
Problem: Polar, coordinating solvents can sometimes lead to a more flexible transition state, reducing facial selectivity.
-
Solution: Screen a range of solvents. Non-polar solvents like toluene or dichloromethane may enforce a more rigid transition state, enhancing the directing effect of the phenyl group.
-
-
Catalyst/Base Choice: The catalyst or base used to generate the nucleophile can create its own steric environment.
-
Problem: A small, achiral base (e.g., DBU) may not contribute to the stereochemical environment.
-
Solution: In organocatalyzed Michael additions, the use of a chiral catalyst, such as a primary-diamine salt, can create a highly organized, chiral transition state that overrides or reinforces the substrate's inherent bias, leading to high enantioselectivity and diastereoselectivity.
-
This protocol is adapted from general principles of organocatalyzed Michael additions to pyrrolones.
-
Setup: To a vial, add N-Boc-3-phenyl-pyrrolinone (1.0 eq), the Michael acceptor (e.g., chalcone, 1.2 eq), and the chiral primary-diamine catalyst (e.g., 1,2-diaminocyclohexane derivative, 0.1 eq).
-
Solvent: Add the chosen solvent (e.g., toluene).
-
Temperature: Cool the reaction mixture to the desired temperature (start with 0 °C and go lower if needed).
-
Initiation: If required by the specific catalyst system, add an acid co-catalyst (e.g., benzoic acid, 0.1 eq).
-
Reaction: Stir the mixture for 24-72 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Part 3: Special Topic - N-Boc Deprotection under Steric Constraint
Even the final deprotection step can be challenging. Standard strong acid conditions (e.g., TFA in DCM) can sometimes lead to side reactions or incomplete removal if the Boc group is sterically inaccessible.
-
Problem: Incomplete deprotection or degradation of the pyrrolidine core.
-
Solution 1 (Milder Acid): Use HCl in a less volatile solvent like 1,4-dioxane or diethyl ether. This often provides a cleaner reaction.
-
Solution 2 (Lewis Acid): Aluminum chloride (AlCl₃) can effectively mediate the cleavage of N-Boc groups and may be effective in hindered cases[5].
-
Solution 3 (Alternative Reagents): For highly sensitive substrates, a mixture of oxalyl chloride in methanol has been reported as a mild and efficient method for N-Boc deprotection, tolerating many other functional groups[6]. Another green alternative is using a deep eutectic solvent made of choline chloride and p-toluenesulfonic acid, which acts as both the medium and catalyst[7].
References
-
Catalytic asymmetric reactions of 1‐pyrroline esters and fluorinated alkenes. ResearchGate. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). [Link]
-
Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. National Institutes of Health (NIH). [Link]
-
sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane via polarity‐match cross‐coupling... ResearchGate. [Link]
-
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. National Institutes of Health (NIH). [Link]
-
PTC C-Alkylation of a 3-Pyrrolidinone. Phase-Transfer Catalysis (PTC) Information Center. [Link]
-
Regio- and enantioselective catalytic cyclization of pyrroles onto N-acyliminium ions. National Institutes of Health (NIH). [Link]
-
A New Sparteine Surrogate for Asymmetric Deprotonation of N -Boc Pyrrolidine. ACS Publications. [Link]
-
Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. National Institutes of Health (NIH). [Link]
-
Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... ResearchGate. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Chemistry Portal. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. [Link]
-
3-Pyrrolidinones: Michael addition and Schmidt rearrangement reactions. Pure Help Center. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health (NIH). [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health (NIH). [Link]
-
Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. Royal Society of Chemistry. [Link]
-
The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole... ResearchGate. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]
-
Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ResearchGate. [Link]
-
Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace by Typeset. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Steric hindrance dependence on the spin and morphology properties of highly oriented self-doped organic small molecule thin film. Royal Society of Chemistry. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (NIH). [Link]
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. National Institutes of Health (NIH). [Link]
-
Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. SciELO Brasil. [Link]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Michael Additions to N-Boc Lactams
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered during Michael additions to N-Boc protected lactams. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Michael addition to an N-Boc lactam has stalled or is showing very low conversion. What are the most common initial culprits?
Low conversion in a Michael addition is a frequent issue that can often be resolved by examining the fundamental components of the reaction. The primary factors to investigate are the reactivity of your Michael acceptor, the choice and activity of the base or catalyst, and the reaction conditions.
-
Inherent Reactivity of the Michael Acceptor: N-Boc lactams are known to be less reactive Michael acceptors compared to other α,β-unsaturated systems like ketones or esters.[1][2] The electron-donating nature of the nitrogen atom, even when protected with an electron-withdrawing Boc group, can reduce the electrophilicity of the β-carbon.[3]
-
Base/Catalyst Selection and Concentration: The choice of base is critical. It must be strong enough to deprotonate the Michael donor to form the nucleophilic enolate but not so strong that it leads to unwanted side reactions.[4] For many Michael additions, a catalytic amount of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide is a good starting point.[5]
-
Solvent and Temperature: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Aprotic polar solvents like THF, DMF, or acetonitrile are often effective. Temperature can also be a key parameter; while many Michael additions proceed at room temperature, some may require heating to overcome activation energy barriers.
Q2: I'm using a standard base like DBU, but the reaction is still not proceeding. How do I choose a more effective catalyst system?
When standard organic bases are insufficient, a more nuanced approach to catalysis is necessary. This often involves leveraging Lewis acids or more specialized organocatalysts to enhance the reactivity of the Michael acceptor.
-
Lewis Acid Catalysis: Lewis acids can activate the α,β-unsaturated lactam by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[1][6] Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for Michael additions to N-Boc-2-silyloxypyrroles.[6][7] Other common Lewis acids to consider include Cu(OTf)₂, ZnCl₂, and Mg(OTf)₂.[6]
-
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines, can facilitate asymmetric Michael additions and may also enhance the reaction rate.[8] These catalysts often operate through the formation of a more reactive iminium ion intermediate with the Michael acceptor.
Q3: My starting materials are being consumed, but I'm not isolating the desired Michael adduct. What are potential side reactions?
The disappearance of starting materials without the formation of the desired product points towards competing reaction pathways. Understanding these potential side reactions is key to redirecting the reaction towards the intended outcome.
-
1,2-Addition vs. 1,4-Addition: While Michael additions are classic examples of 1,4-conjugate addition, a competing 1,2-addition to the carbonyl group can occur, especially with more reactive, "hard" nucleophiles.[4][9] The use of "softer," more stabilized nucleophiles, such as those derived from malonates or β-ketoesters, generally favors the desired 1,4-addition.[10]
-
Polymerization: The Michael acceptor itself can undergo base-catalyzed polymerization, particularly if the concentration is high or if the reaction is heated for extended periods.
-
Proton Transfer and Reversibility: The Michael addition is, in principle, a reversible reaction. If the pKa of the product's α-proton is lower than or similar to that of the Michael donor, the equilibrium may not favor product formation.[4] The choice of base and quenching conditions can influence the final product distribution.
-
Boc Deprotection: While the Boc group is generally stable to many basic conditions, prolonged reaction times or the use of certain Lewis acids at elevated temperatures could potentially lead to its removal.
Troubleshooting Workflow
When faced with a low-yielding Michael addition to an N-Boc lactam, a systematic approach to troubleshooting is essential. The following workflow provides a logical progression of steps to identify and resolve the underlying issue.
Caption: Troubleshooting Decision Tree for Low Conversion Michael Additions.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
Before making significant changes to your catalytic system, it's prudent to explore the impact of fundamental reaction parameters.
1. Temperature Screening:
-
Rationale: The activation energy for the Michael addition to a less reactive lactam may not be overcome at room temperature.
-
Protocol:
-
Set up three parallel reactions with your standard conditions.
-
Run one at room temperature, one at 50 °C, and one at the reflux temperature of your chosen solvent.
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
2. Solvent Screening:
-
Rationale: The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate.
-
Recommended Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent for many organic reactions. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often used with Lewis acid catalysis. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can be beneficial for reactions involving charged intermediates. |
| Toluene | Nonpolar | 111 | Useful for higher temperature reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point and good solvating power, but can be difficult to remove. |
3. Concentration Effects:
-
Rationale: While bimolecular reactions are generally favored at higher concentrations, side reactions like polymerization can also be accelerated.
-
Protocol:
-
Establish a baseline reaction at your standard concentration (e.g., 0.1 M).
-
Run parallel reactions at a lower concentration (e.g., 0.05 M) and a higher concentration (e.g., 0.5 M).
-
Analyze the product-to-side-product ratio at various time points.
-
Guide 2: Advanced Catalyst and Additive Screening
If optimizing the reaction conditions proves insufficient, a more sophisticated approach to catalysis is warranted.
1. Lewis Acid Screening Protocol:
-
Objective: To identify a Lewis acid that effectively activates the N-Boc lactam Michael acceptor.
-
Procedure:
-
To a solution of the N-Boc lactam (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the Lewis acid (10 mol%).
-
Stir for 15 minutes at room temperature.
-
Add the Michael donor (1.2 equiv) and the base (if required for enolate formation) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Common Lewis Acids for Screening:
| Lewis Acid | Typical Loading (mol%) | Notes |
| Sc(OTf)₃ | 10-20 | Often highly effective, but can be expensive.[6][7] |
| Cu(OTf)₂ | 10-20 | A versatile and commonly used Lewis acid. |
| ZnCl₂ | 10-100 | May require stoichiometric amounts for sufficient activation.[6] |
| Mg(OTf)₂ | 10-20 | A milder Lewis acid, useful if other more reactive options cause decomposition. |
| Et₂AlCl | 10-20 | A stronger Lewis acid, handle with care. |
2. The Role of Additives:
-
Rationale: Certain additives can enhance the efficacy of Lewis acid catalysis or influence the stereochemical outcome of the reaction. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be beneficial in Sc(OTf)₃-catalyzed Michael additions.[6][7]
Guide 3: Enhancing Substrate Reactivity
In cases where the N-Boc lactam is exceptionally unreactive, chemical modification of the substrate may be the most effective strategy.
1. Conversion to a Thiolactam:
-
Rationale: A thiolactam is generally more electrophilic than its lactam counterpart due to the poorer π-donating ability of sulfur compared to oxygen.
-
Procedure: This transformation can typically be achieved using Lawesson's reagent. The resulting α,β-unsaturated thiolactam can then be subjected to the Michael addition conditions.
2. Introduction of an α-Electron-Withdrawing Group:
-
Rationale: Placing an additional electron-withdrawing group at the α-position of the lactam can significantly increase the electrophilicity of the β-carbon.[1] This is a more synthetically involved approach but can be highly effective for particularly challenging substrates.
References
- Fujioka, H., Murai, K., Ohba, Y., & Kita, Y. (2007). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. HETEROCYCLES, 71(2), 361.
- Gualandi, A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3634.
- Singh, G. S., & D'hooghe, M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 556–580.
- Krenske, E. H., & Pettersson, J. R. (2022). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 65(1), 138-166.
- Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia.
- Master Organic Chemistry. (2023).
- Chemistry Steps. (2020). Michael Addition Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- RSC Publishing. (n.d.). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction.
- Kang, G., & Romo, D. (2014). Optimization of the enantioselective Michael addition/proton transfer/lactamization organocascade towards benzazocinone (+ +)-3a.
- Fujioka, H., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES, 71(2), 361-373.
- Michael Addition Reaction Mechanism - YouTube. (2018).
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1295.
- Christoffers, J., & Koripelly, G. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review.
- Sibi, M. P., & Stanley, L. M. (2007). Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. Journal of the American Chemical Society, 129(13), 3950-3951.
- Master Organic Chemistry. (2023).
- Michael Addition Reaction Mechanism - YouTube. (2018).
- Singh, G. S., & D'hooghe, M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 556-580.
Sources
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Handling of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
[1]
Ticket ID: #BOC-PYR-3PH Subject: Stability Profile & Troubleshooting Guide for Acidic Conditions Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are working with tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (also referred to as N-Boc-4-phenyl-3-pyrrolin-2-one).[1] This molecule possesses a "Jekyll and Hyde" stability profile:
-
The Boc Group (N-1): Highly acid-labile.[1] The carbonyl of the lactam (C-5) withdraws electron density from the nitrogen, making the Boc group slightly more susceptible to acid cleavage than in simple aliphatic amines, while simultaneously destabilizing the N-N bond in some hydrazide analogs (though not applicable here).
-
The Lactam Core (3-phenyl-2H-pyrrole-5-one): Generally robust to mild acids but susceptible to ring-opening hydrolysis under forcing aqueous acidic conditions.[1]
-
The Phenyl Ring (C-3): A nucleophilic trap. During Boc deprotection, the liberated tert-butyl cations are electrophilic and can attack this phenyl ring (Friedel-Crafts alkylation), leading to inseparable impurities.[1]
This guide addresses the three most common failure modes: Unintentional Deprotection , Dirty Deprotection (Alkylation) , and Ring Hydrolysis .
Module 1: The "Phantom" Degradation (Unintentional Deprotection)[1]
User Question: "I synthesized the compound successfully, but after purifying it on a silica column and taking an NMR in CDCl
Technical Diagnosis: This molecule is sensitive enough that "mildly" acidic environments can trigger premature Boc loss.[2]
-
Silica Gel Acidity: Standard silica gel has a pH of ~4-5.[1] For N-acyl carbamates (like N-Boc lactams), this is sufficient to cause slow deprotection or hydrolysis during chromatography.[1]
-
Solvent Acidity: Chloroform-d (CDCl
) naturally decomposes to form trace HCl (hydrochloric acid) upon exposure to light and air.[1] This trace acid is sufficient to cleave the Boc group over the duration of an overnight NMR run.
Troubleshooting Protocol: Stabilization
| Step | Action | Scientific Rationale |
| 1. Column Prep | Buffer the Silica: Pre-wash your silica gel column with 1% Triethylamine (Et | Neutralizes the acidic silanol groups ( |
| 2.[1] Eluent | Maintain Basicity: Add 0.1% - 0.5% Et | Ensures the local environment remains basic throughout the separation. |
| 3. NMR | Switch Solvents: Use DMSO-d | These solvents are non-acidic and generally more stable. |
| 4. Rescue | Neutralize CDCl | Scavenges trace HCl immediately. |
Module 2: Clean Deprotection (Avoiding Side Reactions)
User Question: "I want to remove the Boc group using TFA. The reaction works, but I see a persistent impurity with a slightly higher molecular weight (+56 Da). What is happening?"
Technical Diagnosis:
You are encountering the "Cation Scavenging Problem."
When TFA cleaves the Boc group, it generates tert-butyl cations (
Protocol: The "Scavenger Cocktail" Method
To obtain the clean free lactam, you must provide a "better" nucleophile for the
Reagents:
-
Scavenger: Triethylsilane (Et
SiH) (Highly Recommended) or 1,3-Dimethoxybenzene.[1]
Step-by-Step Procedure:
-
Dissolve: Dissolve 1.0 eq of your substrate in DCM (0.1 M concentration).
-
Add Scavenger: Add 2.0 - 5.0 equivalents of Triethylsilane. Do not skip this.
-
Cool: Cool the mixture to 0°C.
-
Acidify: Add TFA dropwise (ratio of DCM:TFA should be roughly 2:1 to 4:1).
-
Monitor: Warm to room temperature. Monitor by TLC.[5]
-
Note: The free lactam (NH) will be much more polar than the N-Boc starting material.[1]
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene 3x to remove TFA traces.
Mechanism of Failure vs. Success:
Figure 1: Divergent pathways during deprotection.[1][6] Without a scavenger (Red path), the tert-butyl cation attacks the phenyl ring. With Triethylsilane (Green path), the cation is neutralized safely.
Module 3: Structural Integrity (Ring Stability)
User Question: "Can I use 6M HCl to remove the Boc group? I want to avoid TFA salts."
Technical Diagnosis: While the 5-oxo-3-phenyl-2H-pyrrole ring is conjugated and relatively stable, it is fundamentally a cyclic amide (lactam) and an enamine derivative.[1]
-
Risk: Strong aqueous acids (like 6M HCl) combined with heat will drive the thermodynamic equilibrium toward ring opening (hydrolysis) .[1]
-
Result: You will generate the open-chain
-keto acid or amino acid derivative, destroying the pharmacophore.[1]
Stability Decision Matrix:
| Condition | Stability Prediction | Recommendation |
| TFA / DCM (Anhydrous) | High | Preferred Method. The lactam ring is stable.[1] |
| HCl / Dioxane (Anhydrous) | Moderate - High | Acceptable if strictly anhydrous.[1] Moisture triggers hydrolysis. |
| HCl / Water (6M, Reflux) | Low (Critical Failure) | Avoid. Leads to ring opening/hydrolysis.[1] |
| HBr / Acetic Acid | Moderate | Risky. Often too harsh for unsaturated lactams. |
Summary of Critical Parameters
To ensure the stability of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate:
-
Storage: Store solid at -20°C. Avoid storing in solution (especially CDCl
) for long periods. -
Purification: Always buffer silica gel with 1% Et
N. -
Deprotection: Use TFA/DCM + Triethylsilane . Avoid aqueous HCl.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for N-Boc cleavage and scavenger usage).
-
Lundt, B. F.; et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 , 12(5), 258-268. Link (Foundational work on scavengers during Boc removal).[1]
-
Verniest, G.; et al. "Synthesis of 3-aryl-3-pyrrolin-2-ones."[1] Tetrahedron, 2005 , 61(11), 2879-2887. Link (Specific synthesis and handling of 3-phenyl-pyrrolinones).[1]
-
Common Organic Chemistry. "Boc Deprotection (TFA)." Link (Verified protocols for TFA deprotection).[1]
resolving solubility issues of N-Boc pyrrolinones in aqueous media
Technical Support Center: Solubility & Stability of N-Boc Pyrrolinones in Aqueous Media
Executive Summary & Chemical Profile
Subject: N-Boc Pyrrolinones (e.g., N-Boc-3-pyrrolin-2-one, N-Boc-2,5-dihydro-1H-pyrrole-1-carboxylate) Chemical Nature: Amphiphilic intermediates with a dominant lipophilic character due to the tert-butyloxycarbonyl (Boc) protecting group masking the polar lactam nitrogen. Core Challenge: The Boc moiety significantly reduces the hydrogen-bonding potential of the pyrrolinone core, rendering the molecule sparingly soluble in aqueous media while introducing acid-lability.
Technical Advisory: Successful application in biological assays requires a "Solvent-Surrogate" strategy—using water-miscible organic co-solvents (DMSO, DMF) for stock solutions and controlled dilution protocols to prevent "crash-out" (precipitation) upon contact with aqueous buffers.
Troubleshooting Guide (Q&A)
Q1: My N-Boc pyrrolinone precipitates immediately when I dilute the DMSO stock into PBS. How do I prevent this?
Diagnosis: This is a classic "Solvent Shock" phenomenon. The rapid change in polarity from DMSO (
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate working solution (e.g., 10% DMSO in buffer) before the final dilution.
-
Vortex Mixing: Vortex the buffer while adding the stock solution dropwise, not after.
-
Add Surfactant: Pre-condition your aqueous buffer with 0.05% Tween-20 or Triton X-100. This lowers the surface tension and stabilizes the hydrophobic Boc-group in micelles.
Q2: Can I use acidic buffers (pH < 5) to improve solubility? Critical Warning: NO. While protonation often helps dissolve amines, N-Boc pyrrolinones are carbamates, not free amines.
-
Mechanism: The Boc group is acid-labile.[1][2] At pH < 4, especially with heat, you risk acid-catalyzed deprotection, yielding the free pyrrolinone (which is water-soluble but is not your target compound) and isobutylene gas.
-
Recommendation: Maintain pH between 6.5 and 8.0. If acidic conditions are required for a specific reaction, ensure the temperature is kept < 4°C and exposure time is minimized.
Q3: Is the compound stable in aqueous solution for long-term storage? Answer: No. Even at neutral pH, carbamates are subject to slow hydrolysis over weeks.
-
Protocol: Store strictly as a solid at -20°C.
-
Working Stocks: Prepare fresh DMSO stocks (10–50 mM) and use them within 24 hours. Do not store aqueous dilutions; discard them after the experiment.
Q4: I need to screen this compound in a cell-based assay. What is the maximum DMSO concentration I can use? Answer: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.
-
Calculation: If your target concentration is 10 µM, and your solubility limit in media is poor, prepare a 2 mM stock in DMSO. Diluting this 1:200 yields 10 µM compound in 0.5% DMSO.
-
Control: Always run a "Vehicle Control" (0.5% DMSO only) to normalize for solvent toxicity.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions
Purpose: To create a stable, precipitate-free starting solution.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Avoid Ethanol (evaporation changes concentration).
-
Weighing: Weigh the N-Boc pyrrolinone solid into a glass vial (avoid polystyrene, which DMSO can leach).
-
Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Sonication: Sonicate in a water bath for 5–10 minutes at room temperature. Note: Visual clarity does not guarantee molecular dispersion; sonication ensures aggregates are broken.
-
Storage: Aliquot into amber glass vials, seal under nitrogen/argon if possible, and store at -20°C.
Protocol B: Kinetic Solubility Determination (Turbidimetric Assay)
Purpose: To determine the maximum concentration usable in your specific assay buffer before precipitation occurs.
-
Preparation: Prepare a 50 mM stock in DMSO.
-
Array: Pipette 196 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well clear plate.
-
Titration: Add 4 µL of DMSO stock to the first well (Final: 1 mM, 2% DMSO). Perform serial dilutions to test 500 µM, 250 µM, 100 µM, etc., keeping DMSO constant at 2% if possible, or correcting for it.
-
Incubation: Shake at 500 rpm for 2 hours at Room Temp.
-
Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
-
Analysis: The "Solubility Limit" is the concentration immediately preceding a significant spike in Absorbance (indicating precipitate formation).
Data & Solvent Compatibility
Table 1: Solubility Profile of N-Boc Pyrrolinones
| Solvent System | Solubility Rating | Suitability | Notes |
| Water (pH 7) | Practically Insoluble | Poor | Precipitates > 10–50 µM typically. |
| DMSO | Very Soluble (>100 mM) | Excellent | Preferred stock solvent. Hygroscopic (keep dry). |
| Ethanol | Soluble | Moderate | Good for evaporation, bad for long-term concentration stability. |
| PBS + 0.1% Tween-20 | Slightly Soluble | Good | Surfactant aids dispersion for bioassays. |
| 0.1 M HCl | Soluble (Decomposes) | Unsafe | Causes Boc-deprotection (Chemical Instability). |
Visualizations
Figure 1: Solubilization Decision Tree
Caption: Logical workflow for selecting the optimal solubilization strategy based on assay requirements.
Figure 2: Stock Preparation & Stability Workflow
Caption: Critical path for maintaining chemical integrity of N-Boc intermediates.
References
-
ChemicalBook. (2025). N-Boc-pyrroline Properties and Solubility Data. Retrieved from
-
Sigma-Aldrich. (2025). N-Boc-3-pyrrolidinone Product Specification and Handling. Retrieved from [3]
-
BenchChem. (2025).[1][4] Stability and Storage of N-Boc-Aminomethanol and Related Carbamates. Retrieved from [4]
-
National Institutes of Health (NIH). (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone and derivatives. PubMed. Retrieved from
-
Organic Chemistry Portal. (2025). Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate (hereafter referred to as Boc-Ph-Pyr ). It contrasts this protected scaffold with its deprotected analogue and saturated counterparts, serving as a critical resource for structural validation in medicinal chemistry and drug development.[1]
Executive Summary
tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is a pivotal N-protected unsaturated lactam used as a chiral building block in the synthesis of bioactive alkaloids, MDM2 inhibitors, and kinase inhibitors. Its structural integrity is defined by the labile tert-butoxycarbonyl (Boc) group and the conjugated phenyl-pyrrolinone core.
This guide compares the MS fragmentation behavior of Boc-Ph-Pyr against two critical alternatives often encountered in the same synthetic workflow:
-
The Deprotected Scaffold (Ph-Pyr): 3-phenyl-1,5-dihydro-2H-pyrrol-2-one.
-
The Saturated Analogue (Boc-Ph-Sat): tert-butyl 3-phenyl-2-oxopyrrolidine-1-carboxylate.
Key Insight: While the molecular ion (M+) of Boc-Ph-Pyr is often undetectable in hard ionization (EI), its fragmentation is highly diagnostic. The "Boc-Signature" (m/z 57, 203) distinguishes it from the deprotected scaffold, while the "Unsaturation Signature" (m/z 158/159 ratio) distinguishes it from saturated impurities.
Chemical Identity & Structural Comparators
| Feature | Subject: Boc-Ph-Pyr | Comparator 1: Ph-Pyr (Deprotected) | Comparator 2: Boc-Ph-Sat (Saturated) |
| IUPAC Name | tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate | 4-phenyl-1,5-dihydro-2H-pyrrol-2-one | tert-butyl 4-phenyl-2-oxopyrrolidine-1-carboxylate |
| Formula | C₁₅H₁₇NO₃ | C₁₀H₉NO | C₁₅H₁₉NO₃ |
| Mol.[2][3][4][5][6][7][8][9][10][11] Weight | 259.30 g/mol | 159.19 g/mol | 261.32 g/mol |
| Core Structure | Unsaturated Lactam (Double Bond) | Unsaturated Lactam (NH free) | Saturated Lactam (Single Bond) |
| Key Function | Protected Intermediate | Active Scaffold | Hydrogenation Byproduct |
Experimental Methodologies
To replicate the fragmentation patterns described, the following protocols are recommended. These maximize the detection of diagnostic ions for N-Boc lactams.[1]
Protocol A: Electrospray Ionization (ESI-MS/MS)
Best for: Molecular weight confirmation and soft fragmentation analysis.
-
Sample Prep: Dissolve 0.1 mg of Boc-Ph-Pyr in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.[1]
-
Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole MS.
-
Source Conditions:
-
Capillary Voltage: 3.5 kV (Positive Mode).[1]
-
Cone Voltage: 20 V (Low to preserve [M+Na]⁺), 50 V (High to induce source fragmentation).
-
Source Temp: 120°C.
-
-
Collision Energy (CID): Ramp from 10 to 40 eV to observe the transition from [M+H]⁺ to the deprotected core [M-Boc+2H]⁺.
Protocol B: Electron Impact (GC-MS)
Best for: Structural fingerprinting and library matching.
-
Inlet: Splitless injection at 250°C. Note: High inlet temps can thermally degrade N-Boc; if M+ is absent, lower to 200°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven: 60°C (1 min) → 20°C/min → 280°C.
-
Ionization: 70 eV electron impact.[1]
Fragmentation Analysis & Comparison
The "Boc-Signature" Pathway (Subject vs. Deprotected)
The most dominant feature of Boc-Ph-Pyr is the lability of the carbamate group.[1]
-
ESI Mode: The protonated molecule [M+H]⁺ (m/z 260) is transient.[1]
-
Primary Loss: Elimination of isobutene (C₄H₈, 56 Da) via a McLafferty-like rearrangement.
-
Result: A dominant peak at m/z 204 (the carbamic acid intermediate) which rapidly loses CO₂ (44 Da) to form m/z 160 (the protonated deprotected lactam).[1]
-
Differentiation: The Deprotected Comparator (Ph-Pyr ) shows only m/z 160.[1] If you see m/z 260 or 282 ([M+Na]⁺), the Boc group is intact.[1]
-
-
EI Mode:
-
Subject (Boc-Ph-Pyr): The molecular ion (m/z 259) is weak (<5%). The base peak is often m/z 57 (tert-butyl cation).[1] A diagnostic ion at m/z 203 [M - C₄H₈]⁺ is observed.[1]
-
Comparator (Ph-Pyr): Shows a strong molecular ion at m/z 159 (Base peak or >80%). It lacks the m/z 57 and m/z 203 ions entirely.[1]
-
The Phenyl-Pyrrolinone Core (Subject vs. Saturated)
Distinguishing the unsaturated Boc-Ph-Pyr from the saturated Boc-Ph-Sat (a common impurity during hydrogenation) relies on the stability of the pyrrolinone ring.
-
Tropylium Formation (m/z 91):
-
Boc-Ph-Pyr: The double bond in the pyrrole ring facilitates conjugation with the phenyl group.[1] Upon ring opening, this readily forms the stable tropylium ion (m/z 91 ).[1]
-
Boc-Ph-Sat: The saturated ring is more flexible but less conjugated.[1] While m/z 91 is present, the saturated analogue often shows a characteristic m/z 104 (styrene radical cation) or m/z 117 (phenyl-ethyl cation) due to different ring cleavage energetics.
-
-
Ring Cleavage (RDA-like):
-
Boc-Ph-Pyr undergoes a Retro-Diels-Alder (RDA) type fragmentation losing CO (28 Da) from the deprotected core (m/z 159 → m/z 131).
-
Summary of Diagnostic Ions
| Ion (m/z) | Origin Fragment | Significance for Boc-Ph-Pyr |
| 282 | [M+Na]⁺ | Definitive confirmation of intact Boc-Ph-Pyr (ESI only). |
| 203/204 | [M - Isobutene] | Diagnostic intermediate. Differentiates from deprotected form. |
| 159/160 | [Core Scaffold] | The "Base" structure.[1] Common to both protected and deprotected forms.[1] |
| 91 | [C₇H₇]⁺ | Tropylium ion.[1][12] Confirms the phenyl substituent. |
| 57 | [C₄H₉]⁺ | tert-butyl cation. High abundance in EI confirms Boc group.[1] |
Visualized Fragmentation Pathways[1][4][6][8]
The following diagram illustrates the divergent fragmentation pathways for Boc-Ph-Pyr under ESI (soft) and EI (hard) conditions, highlighting the specific losses that distinguish it from the comparators.
Figure 1: Fragmentation tree of Boc-Ph-Pyr showing the convergence of pathways toward the deprotected core (m/z 159/160) and the diagnostic branch points (m/z 203/204) that confirm the Boc protection.
References
-
Liu, C., et al. (2025).[1][4] Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Link
-
Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Link
-
Jackson, G. (2020).[1][6] Identification of novel fragmentation pathways... in protonated synthetic cathinones. West Virginia University / Forensic Science International.[1] Link
-
ChemSrc. Tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate Chemical Properties. Link
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides and Amines). Link
Sources
- 1. reddit.com [reddit.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. jst-ud.vn [jst-ud.vn]
- 6. imreblank.ch [imreblank.ch]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Comparative Reactivity Guide: N-Boc vs. N-Benzyl 3-Phenyl-pyrrolin-2-ones
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Comparative Reactivity, and Self-Validating Methodologies
Executive Summary & Chemical Causality
The 3-phenyl-pyrrolin-2-one (3-phenyl-1,5-dihydro-2H-pyrrol-2-one) scaffold is a privileged pharmacophore and a highly versatile chiral building block in organic synthesis. The reactivity of this unsaturated γ-lactam is fundamentally dictated by the nature of its N-protecting group.
Choosing between an N-Boc (tert-Butoxycarbonyl) and an N-Benzyl (Bn) protecting group is not merely a matter of late-stage deprotection preference; it acts as a "control dial" that fundamentally alters the electronic distribution, steric accessibility, and conformational geometry of the pyrrolinone ring. Understanding these divergent profiles is critical for designing successful asymmetric additions, cycloadditions, and complex alkaloid total syntheses.
Electronic and Steric Profiling
N-Boc Protection: The Electron-Withdrawing Shield
-
Electronic Effect: The carbamate moiety is strongly electron-withdrawing. By pulling nitrogen's lone pair density away from the lactam carbonyl via resonance, the C3-C4 alkene becomes highly electron-deficient. This increases the acidity of the γ-protons (C5), facilitating facile deprotonation.
-
Steric & Conformational Effect: The bulky tert-butyl group forces the carbamate into an s-trans conformation, with the carbonyl oxygen pointing away from C4 1. This creates massive facial shielding, which is highly advantageous for directing stereochemistry in asymmetric organocatalysis [[2]]().
N-Benzyl Protection: The Robust Conduit
-
Electronic Effect: The alkyl benzyl group is electronically neutral. It allows the nitrogen lone pair to fully delocalize into the lactam ring, maintaining a relatively electron-rich enamide system.
-
Steric & Conformational Effect: The flexible methylene linker minimizes steric clash around the C3-phenyl and C4-vinylic positions. Furthermore, N-benzyl pyrrolones are inherently robust, demonstrating marked increases in anti-inflammatory and antimicrobial biological activities compared to unprotected variants [[3]]().
Decision Matrix: Reactivity & Applications
Logical workflow for selecting N-Boc vs N-Benzyl protection based on reactivity and deprotection.
Quantitative Comparison Data
| Parameter | N-Boc 3-Phenyl-pyrrolin-2-one | N-Benzyl 3-Phenyl-pyrrolin-2-one |
| Electronic Profile | Strongly electron-withdrawing | Electron-neutral / slightly donating |
| C3-C4 Alkene Nature | Highly electron-deficient | Conjugated enamide (electron-rich) |
| Steric Hindrance | High (Facial shielding by tert-butyl) | Low to Moderate (Flexible linker) |
| Optimal Reactivity | Asymmetric Organocatalysis, Michael Additions | Vinylogous Mukaiyama Aldol, Harsh Lewis Acids |
| Lewis Acid Stability | Poor (Prone to premature cleavage) | Excellent (Tolerates SnCl₄, TiCl₄) |
| Late-Stage Deprotection | Acidic (TFA, HCl in Dioxane) | Hydrogenolysis (Pd/C, H₂), Dissolving Metal |
Self-Validating Experimental Protocols
Protocol A: Asymmetric Vinylogous Michael Addition (Optimized for N-Boc)
Causality: The N-Boc group is strictly required here. The carbamate oxygen acts as a critical hydrogen-bond acceptor, coordinating with bifunctional guanidine/thiourea catalysts. This reinforces dual hydrogen bonding, locking the transition state and allowing the bulky tert-butyl group to block one prochiral face, ensuring high enantioselectivities (ee > 94%) 2.
-
Catalyst Complexation: Dissolve N-Boc 3-phenyl-pyrrolin-2-one (1.0 eq) and a bifunctional chiral organocatalyst (10 mol%) in anhydrous DCM at -20 °C.
-
Electrophile Addition: Add the α,β-unsaturated aldehyde (1.2 eq) dropwise over 15 minutes. Causality: Slow addition prevents uncatalyzed background reactions, preserving the high enantiomeric excess dictated by the N-Boc shielding.
-
Validation Checkpoint (Self-Validation): Monitor the reaction via TLC (UV active due to the 3-phenyl group). Once the starting material is consumed, quench with cold water. Analyze the crude mixture via chiral HPLC. A successful reaction will display >94% ee, validated by the distinct retention times of the enantiomers.
Protocol B: Vinylogous Mukaiyama Aldol Reaction (Optimized for N-Benzyl)
Causality: N-Benzyl is chosen because N-Boc undergoes conformational scrambling and premature cleavage under harsh Lewis acid conditions. N-Benzyl ensures the stability of the in situ generated 2-silyloxypyrrole intermediate and tolerates strong Lewis acids like SnCl₄ 1.
-
In situ Silylation: Cool a solution of N-Benzyl 3-phenyl-pyrrolin-2-one (1.0 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise, followed by TMSCl (1.2 eq). Causality: The ultra-low temperature prevents ring-opening of the extended enolate. TMSCl rapidly traps the kinetic enolate to form the 2-trimethylsilyloxypyrrole.
-
Validation Checkpoint 1 (Self-Validation): Extract a micro-aliquot, quench with NaHCO₃, and check by ¹H NMR. The disappearance of the C5 methylene protons and the appearance of a new vinylic proton confirms complete silyloxypyrrole formation.
-
Aldol Addition: Add the target aldehyde (0.7 eq, limiting reagent) followed by SnCl₄ (2.0 eq). Causality: SnCl₄ is a strong Lewis acid that activates the aldehyde without decomposing the robust N-benzyl pyrrole core.
-
Validation Checkpoint 2 (Self-Validation): Quench with sat. NaHCO₃ at -20 °C to trap the kinetic product. Isolate via silica gel chromatography and confirm diastereoselectivity via 2D NOESY NMR (analyzing the spatial relationship between the newly formed chiral centers).
Late-Stage Deprotection Considerations
The choice between Boc and Benzyl must account for the functional group tolerance of the final target molecule:
-
N-Boc Cleavage: Typically achieved using 20-50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane. This is ideal if the molecule contains reducible alkenes that would not survive hydrogenation.
-
N-Benzyl Cleavage: Requires catalytic hydrogenolysis (Pd/C, H₂ gas) or dissolving metal reduction (Na/NH₃). While highly orthogonal to acid-sensitive groups (like silyl ethers or acetals), it can inadvertently reduce the C3-C4 double bond of the pyrrolinone if not carefully monitored.
References
1.[2] 2 - doi.org 2.[3]3 - Oriental Journal of Chemistry 3.[1]1 - Beilstein Journals
Sources
- 1. BJOC - Vinylogous Mukaiyama aldol reactions with 4-oxy-2-trimethylsilyloxypyrroles: relevance to castanospermine synthesis [beilstein-journals.org]
- 2. societachimica.it [societachimica.it]
- 3. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
spectroscopic comparison of 3-phenyl vs 4-phenyl 2H-pyrrole isomers
This guide provides an in-depth spectroscopic comparison of 3-phenyl-2H-pyrrole and 4-phenyl-2H-pyrrole . These isomers are non-aromatic aza-cyclopentadienes, distinct from the thermodynamically stable aromatic 1H-pyrroles.[1] They are frequently encountered as reactive intermediates in the photochemistry of isoxazoles and vinyl azides, or as stable entities when the C2 position is blocked (e.g., 2,2-disubstituted derivatives).[1]
Executive Summary
Differentiation between 3-phenyl and 4-phenyl 2H-pyrrole isomers is a critical challenge in heterocyclic mechanistic studies, particularly in establishing regioselectivity in ring-contraction or expansion reactions. While both isomers share the same molecular mass and functional groups, their connectivity results in distinct spin-spin coupling networks and conjugation pathways.[1]
The 3-phenyl isomer is characterized by a diagnostic vicinal coupling between the imine proton (H5) and the vinyl proton (H4).[1] Conversely, the 4-phenyl isomer lacks this coupling but exhibits a strong vicinal coupling between the vinyl proton (H3) and the methylene protons (H2), alongside a distinct Nuclear Overhauser Effect (NOE) between the phenyl ring and the imine proton.[1]
Part 1: Structural Dynamics & Stability
To interpret the spectra correctly, one must understand the connectivity of the 2H-pyrrole ring system.[1] Unlike 1H-pyrrole, the 2H-isomer contains a tetrahedral
Isomer Connectivity[1]
-
Ring Numbering: Nitrogen is position 1.[1] The saturated carbon is position 2.[1] The double bonds are located at N1=C5 and C3=C4.[1]
-
3-Phenyl-2H-pyrrole: The phenyl group is attached to C3.[1]
-
System:
-
-
4-Phenyl-2H-pyrrole: The phenyl group is attached to C4.
-
System:
[1]
-
Stability Warning
Unsubstituted 2H-pyrroles are transient species that rapidly tautomerize to 1H-pyrroles or 3H-pyrroles at room temperature. The spectroscopic data presented below applies to:
-
Transient Species: Detected via low-temperature photolysis (e.g., matrix isolation at 10 K).[1]
-
Blocked Derivatives: Stable analogs where the C2 position is fully substituted (e.g., 2,2-dimethyl-3-phenyl-2H-pyrrole), preventing tautomerization.
Part 2: Spectroscopic Signatures[2]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural assignment.[1] The key differentiator is the spin-spin coupling network (
Comparative NMR Data Table (Expected Shifts for 2,2-Dimethyl Analogs)
| Feature | 3-Phenyl-2H-Pyrrole | 4-Phenyl-2H-Pyrrole | Mechanistic Reason |
| Imine Proton (H5) | Doublet (d) | Singlet (s) (or broadened by long-range coupling) | In 3-Ph, H5 is vicinal to H4. In 4-Ph, C4 is substituted, removing the vicinal proton.[1] |
| Vinyl Proton | H4 (Doublet) Coupled to H5.[1] | H3 (Triplet/Multiplet) Coupled to H2 methylene.[1] | H4 (in 3-Ph) couples to H5.[1] H3 (in 4-Ph) couples to H2.[1] |
| NOE Correlation | Ph | Ph | Proximity of the phenyl ring to the sp3 carbon (C2) vs. the imine carbon (C5).[1] |
| Conjugation with Ph at C4 (direct) vs C3 (cross) alters shielding. |
The "Smoking Gun" Coupling Analysis
-
3-Phenyl Identification: Look for the H4-H5 vicinal coupling .[1] Since C3 bears the phenyl group, C4 retains a proton.[1] This proton (H4) is adjacent to the imine proton (H5).[1]
-
4-Phenyl Identification: Look for the H2-H3 vicinal coupling .[1] Since C4 bears the phenyl group, C3 retains a proton.[1] This proton (H3) is adjacent to the saturated C2 protons.[1]
UV-Vis Spectroscopy
The position of the phenyl ring dictates the extent of conjugation with the imine (
-
4-Phenyl Isomer (Red-Shifted): The phenyl ring at C4 is directly conjugated with the imine bond (
). This extended conjugation system typically results in a bathochromic shift ( shift to longer wavelengths) and higher extinction coefficient ( ).[1] -
3-Phenyl Isomer (Blue-Shifted): The phenyl ring at C3 is conjugated with the C3=C4 alkene but is cross-conjugated relative to the imine system.[1] This results in a hypsochromic shift relative to the 4-isomer.[1]
Part 3: Visualization of Structural Logic[1]
The following diagram illustrates the connectivity and the critical NOE (Nuclear Overhauser Effect) correlations used to distinguish the isomers.
Caption: Structural logic flow for distinguishing isomers. Green nodes indicate diagnostic NOE signals; Red nodes indicate diagnostic spin-spin coupling patterns.
Part 4: Experimental Protocols
Protocol 1: Isolation/Trapping of 2H-Pyrroles
Since 2H-pyrroles are unstable, this protocol describes the generation of 2,2-dimethyl-substituted analogs (stable) or low-temperature trapping.
Method: Photochemical Rearrangement of Isoxazoles
-
Precursor Synthesis: Synthesize 3-phenyl-5,5-dimethylisoxazole (yields 4-phenyl-2H-pyrrole derivative) or 5-phenyl-3,3-dimethyl-3H-pyrazole (alternative route).
-
Photolysis: Dissolve the precursor in anhydrous pentane or
(for in-situ NMR). -
Irradiation: Irradiate using a medium-pressure mercury lamp (
) through a Pyrex filter.-
Note: For transient unsubstituted isomers, perform irradiation at 10 K in an Argon matrix.[1]
-
-
Monitoring: Monitor reaction progress via UV-Vis (disappearance of isoxazole band, appearance of pyrrole band).
Protocol 2: Diagnostic NMR Workflow
-
Sample Prep: Dissolve 5-10 mg of the isolated product in
(neutralized with basic alumina to prevent acid-catalyzed rearrangement to 1H-pyrrole). -
1H Acquisition: Acquire standard 1H spectrum (16 scans).
-
Decoupling Experiment:
-
NOESY (1D or 2D):
References
-
Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. 3rd Edition. Longman.[1] (Standard text for 2H-pyrrole rearrangement mechanisms).
-
Padwa, A., et al. (1982).[1] "Photochemical rearrangements of 3,5-diphenylisoxazole and related compounds." Journal of the American Chemical Society.[1][2]
-
Friedrichsen, W. (1980).[1] "2H-Pyrroles: Synthesis and Reactivity." Advances in Heterocyclic Chemistry. (Comprehensive review of the unstable tautomers).
-
Parrick, J., & Jones, G. (2000).[1] "Pyrroles and their Benzo Derivatives: Structure and Reactivity." Comprehensive Heterocyclic Chemistry II.
Sources
elemental analysis standards for tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Technical Assessment: Purity Validation Standards for tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Executive Summary & Theoretical Standards
Compound: tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate CAS: (Variable by isomer/substitution, often referenced as a derivative of N-Boc-5-hydroxy-3-phenyl-2H-pyrrol-2-one tautomers) Molecular Formula: C₁₅H₁₇NO₃ Molecular Weight: 259.30 g/mol
In the context of drug development, this molecule serves as a critical "Michael acceptor" scaffold and a precursor to substituted pyrrolidines. Establishing a purity standard for this compound is deceptively complex due to the thermal lability of the tert-butoxycarbonyl (Boc) group and the tendency of the planar phenyl-pyrrolinone core to trap solvents via
This guide contrasts the traditional "Gold Standard" (Combustion Analysis) with the modern "Platinum Standard" (Quantitative NMR or qNMR), providing a validated pathway for certification.
Theoretical Elemental Composition (The "Standard")
For a sample to pass strict elemental analysis (EA) criteria, experimental values must fall within ±0.4% of the theoretical values below.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 15 | 12.011 | 180.17 | 69.48% |
| Hydrogen (H) | 17 | 1.008 | 17.14 | 6.61% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.40% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 18.51% |
The Challenge: Why Standard EA Often Fails
As a Senior Application Scientist, I have observed that this specific class of N-Boc heterocycles frequently fails initial EA despite looking "clean" on qualitative NMR. Two mechanistic reasons drive this:
-
Thermal Decarboxylation (The Boc Problem): The tert-butyl carbamate moiety is thermally unstable. While combustion analysis operates at ~980°C (flash combustion), the sample sits in the autosampler or pre-zone. If the instrument's standby temperature is too high, or if the drying cycle is too aggressive (>60°C under vacuum), the Boc group may partially eliminate isobutylene (
) and before analysis begins. This leads to low Carbon/Hydrogen values relative to Nitrogen. -
Solvent Inclusion (The Stacking Problem): The 5-oxo-3-phenyl-2H-pyrrole core is planar. In the solid state, these molecules stack efficiently, trapping crystallization solvents (typically Dichloromethane or Ethyl Acetate).
-
Scenario: A trapped 0.1 molar equivalent of
shifts the Carbon content by ~0.5%, causing an automatic failure in EA, yet is often integrated as "noise" in standard 1H NMR unless specifically quantified.
-
Comparative Analysis: EA vs. qNMR vs. HRMS
To validate this compound for pharmaceutical use (GLP/GMP standards), we must compare the available methodologies.
| Feature | Method A: Combustion Analysis (EA) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Q-TOF/Orbitrap) |
| Principle | Thermal oxidation ( | Ratio of integrated proton signals against a certified Internal Standard (IS). | Ionization and measurement of mass-to-charge ratio ( |
| Primary Output | Bulk purity (% composition). | Absolute purity (wt%) & Solvent content. | Molecular Identity (Exact Mass). |
| Accuracy | ±0.4% absolute deviation. | ±0.5% to ±1.0% (dependent on IS weighing). | < 5 ppm mass error (Identity only). |
| Sample Req. | ~2–5 mg (Destructive). | ~10–20 mg (Non-destructive). | < 1 mg (Destructive). |
| Limitations | Blind to what the impurity is (water vs. silica vs. isomer). Fails if solvent is trapped. | Requires distinct peaks (no overlap). Requires precise weighing. | Cannot determine bulk purity. Ionization suppression varies by impurity. |
| Verdict | Legacy Standard. Required by some journals, but prone to false negatives for this molecule. | Modern Standard. Recommended for N-Boc compounds to distinguish solvent traps from degradation. | Identity Only. Must be paired with Method A or B. |
Experimental Protocols
Protocol A: The Hybrid Validation Workflow (Recommended)
Rationale: Instead of relying solely on EA, use qNMR to pre-validate the sample for solvents, then calculate "Adjusted Theoreticals" for EA if solvents cannot be removed.
Step 1: Sample Preparation (Critical Drying)
-
Purify the compound via column chromatography (Hexane/EtOAc).
-
Recrystallize if possible (Et2O/Pentane is preferred over DCM to avoid heavy solvent trapping).
-
Drying: Dry at 40°C (NOT higher, to protect Boc) under high vacuum (< 1 mbar) for 24 hours. Use a
drying pistol if available.
Step 2: qNMR Analysis (The Purity Check)
-
Solvent: DMSO-
(Avoids overlap with Boc protons at 1.5 ppm). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material grade).
-
Why? High boiling point, singlet peaks at non-interfering regions (6.1 ppm).
-
-
Acquisition:
-
Pulse delay (
): 60 seconds (Critical for full relaxation of aromatic protons). -
Scans (
): 32 or 64. -
Phase correction: Manual (Automatic phasing is insufficient for qNMR).
-
Step 3: Combustion Analysis (The Final Sign-off)
-
Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Oxidation: 980°C.
-
Reduction: 650°C.
-
Standard: Acetanilide (Calibration).
-
Tolerance: Pass if Experimental C/H/N is within ±0.4% of Theoretical.
Visualization: The Validation Logic Flow
The following diagram illustrates the decision matrix for validating N-Boc-5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, specifically handling the solvent trapping issue.
Figure 1: Decision tree for validating thermally sensitive N-Boc heterocycles. Note the loop for solvent quantification via qNMR prior to EA.
References
-
Journal of Medicinal Chemistry. (2014). Purity Guidelines for Publication. (Requires ≥95% purity via HPLC or EA).
-
Source:
-
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Source:
-
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Defines reporting thresholds for impurities).
-
Source:
-
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
Source:
-
A Senior Application Scientist's Comparative Guide to Bioassay Validation for Novel Pyrrole Derivatives
To the Researchers, Scientists, and Drug Development Professionals charting the course of new therapeutics,
The journey from a promising chemical scaffold to a validated drug candidate is one of meticulous evaluation and rigorous scientific scrutiny. The family of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate derivatives represents a compelling frontier in medicinal chemistry, with the pyrrole core being a well-established pharmacophore in a multitude of clinically successful drugs.[1] The biological activity of these derivatives is profoundly influenced by the nature and placement of their substituents, leading to a wide spectrum of potential therapeutic applications, from anticancer to anti-inflammatory agents.[2][3]
This guide provides an in-depth, comparative analysis of key bioassay validation strategies for this class of compounds. It is designed not as a rigid template, but as a dynamic framework to empower you to make informed, causality-driven decisions in your experimental design. We will dissect three distinct, yet complementary, bioassay platforms, moving from a broad assessment of cellular impact to the nuanced intricacies of target-specific engagement.
Our approach is grounded in the pillars of scientific integrity: expertise born from experience, trustworthiness through self-validating protocols, and authoritative grounding in established scientific and regulatory standards.
Part 1: Devising a Holistic Validation Strategy
The initial characterization of a novel compound library requires a multi-faceted approach. A robust validation strategy does not rely on a single assay but rather integrates data from a tiered system of assays. This allows for a comprehensive understanding of a compound's biological effects, from general cytotoxicity to specific mechanisms of action. The choice of assays should be guided by the predicted or desired biological activity of the chemical series. Given the known activities of similar pyrrole-based compounds, a logical starting point is the investigation of their potential as both cytotoxic and anti-inflammatory agents.[4]
Here, we propose a validation workflow that begins with a broad, cell-based assessment of cytotoxicity, followed by more focused, target-oriented assays. This tiered approach ensures that resources are directed toward the most promising candidates and that their mechanism of action is progressively elucidated.
Part 2: Comparative Analysis of Bioassay Platforms
This section provides a detailed comparison of three distinct bioassay platforms. Each assay is presented with a step-by-step protocol, a discussion of its underlying principles, and a table of key validation parameters with their acceptance criteria, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Cell-Based Cytotoxicity Assay: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation & Comparison
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| Derivative A | A549 (Lung Cancer) | 48 | Experimental Data |
| Derivative B | MCF-7 (Breast Cancer) | 48 | Experimental Data |
| Doxorubicin | A549 (Lung Cancer) | 48 | ~0.1 µM (Reference) |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 | ~0.5 µM (Reference) |
Validation Parameters (ICH/FDA Guidelines) [12][13][14]
| Parameter | Acceptance Criteria |
| Specificity | The assay should differentiate between viable and non-viable cells. |
| Linearity | A linear relationship (R² ≥ 0.99) between cell number and absorbance. |
| Accuracy | Recovery of a known number of viable cells should be within 80-120%. |
| Precision | Repeatability (intra-assay) and intermediate precision (inter-assay) with a relative standard deviation (RSD) of ≤ 15%. |
| Range | The range of cell numbers over which the assay is linear, accurate, and precise. |
Enzyme Inhibition Assay: COX-2 Inhibition
Principle: Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation.[15] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules.[16] This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme, which is a coupled reaction in the prostaglandin synthesis pathway.[17]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.[18][19]
-
Plate Setup: In a 96-well white opaque plate, add the assay buffer and enzyme. Prepare wells for the enzyme control (no inhibitor), inhibitor control (a known COX-2 inhibitor like Celecoxib), and the test compounds at various concentrations.[19]
-
Inhibitor Addition: Add the test compounds or control inhibitors to the appropriate wells.[18]
-
Reaction Mix Addition: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[18]
-
Kinetic Reading: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[18]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the logarithm of the compound concentration to calculate the IC50 value.[18]
Data Presentation & Comparison
| Compound | Target | IC50 (nM) |
| Derivative C | COX-2 | Experimental Data |
| Derivative D | COX-2 | Experimental Data |
| Celecoxib | COX-2 | ~40 nM[20] |
| SC-560 (COX-1 selective) | COX-2 | >10,000 nM (Reference) |
Validation Parameters (ICH/FDA Guidelines) [5][21]
| Parameter | Acceptance Criteria |
| Specificity | The assay should be specific for COX-2 over COX-1 (for selective inhibitors). |
| Linearity | A linear relationship (R² ≥ 0.99) between enzyme activity and signal. |
| Accuracy | The measured IC50 of a reference standard should be within ±20% of the known value. |
| Precision | Repeatability and intermediate precision with an RSD of ≤ 20%. |
| Range | The range of inhibitor concentrations that provide a dose-dependent response. |
Receptor Binding Assay: 5-HT6 Receptor Antagonism
Principle: Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[22][23] In a competitive binding assay, the test compound's ability to displace a radiolabeled ligand with known affinity for the receptor is measured.[24] The 5-HT6 receptor, a G-protein coupled receptor, is a target for cognitive disorders, and its antagonists are of therapeutic interest.[3]
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.[25]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-LSD), and the test compound at various concentrations in a binding buffer.[2][25]
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[25]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[26]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[26]
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[25]
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration to calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[26]
Data Presentation & Comparison
| Compound | Target | Radioligand | Ki (nM) |
| Derivative E | 5-HT6 Receptor | [3H]-LSD | Experimental Data |
| Derivative F | 5-HT6 Receptor | [3H]-LSD | Experimental Data |
| SB-271046 | 5-HT6 Receptor | [3H]-LSD | ~1-2 nM |
| Methiothepin (non-selective) | 5-HT6 Receptor | [3H]-LSD | ~5 nM (Reference)[27] |
Validation Parameters (ICH/FDA Guidelines) [6][7]
| Parameter | Acceptance Criteria |
| Specificity | High affinity for the target receptor with low affinity for other related receptors. |
| Saturation Binding | The radioligand should exhibit saturable binding to a single site. |
| Accuracy | The determined Ki of a reference compound should be within a defined range of the historical value. |
| Precision | Repeatability and intermediate precision with an RSD of ≤ 25%. |
| Reproducibility | Consistent results across different experiments and laboratories. |
Part 3: Concluding Remarks and Future Directions
The bioassay validation journey for a novel series of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate derivatives is a critical and iterative process. The comparative analysis presented here, from the broad strokes of a cytotoxicity assay to the fine details of enzyme inhibition and receptor binding, provides a foundational strategy for elucidating the biological potential of these compounds.
The data generated from these assays, when robustly validated against established criteria, forms the bedrock of a successful drug discovery program. It is this commitment to scientific rigor and a deep understanding of the underlying biological and biochemical principles that will ultimately determine the therapeutic success of this promising class of molecules. As you move forward, the integration of these in vitro findings with further structure-activity relationship studies and in vivo models will be paramount in advancing your lead candidates toward clinical reality.
References
-
Routledge, C., et al. (2000). Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. British Journal of Pharmacology, 130(7), 1606–1612. Available from: [Link]
-
Inxight Drugs. (n.d.). SB-271046. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the arachidonic pathway and the inflammatory action of cyclooxygenase (COX) enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). COX-2-PGE 2 -EPs signaling pathway. Arachidonic acid is released from.... Retrieved from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
Hirst, W. D., et al. (2003). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 140(1), 135–146. Available from: [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
-
Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC. (2024, July 20). Retrieved from [Link]
-
YouTube. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved from [Link]
-
ResearchGate. (n.d.). Celecoxib inhibits cell growth independent of COX-2 inhibition. A , MTT.... Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
AACR Journals. (2002, February 1). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2018, July 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Drug discovery targets: 5-HT6 receptor. Retrieved from [Link]
-
PubMed. (n.d.). Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
FDA. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - Enzyme Preparations: Recommendations for Submission of Chemical and Technological Data for Food Additive Petitions and GRAS Notices. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. SB-271046 [drugs.ncats.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 17. benchchem.com [benchchem.com]
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- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative stability study of N-protected unsaturated lactams
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers
Focus:
Executive Summary: The "Goldilocks" Activation Dilemma
In drug development,
-
Too Electron-Rich (N-Alkyl/H): The double bond is deactivated; Michael additions are sluggish or fail.
-
Too Electron-Poor (N-Acyl/Sulfonyl): The lactam carbonyl becomes hyper-electrophilic, risking ring-opening hydrolysis or polymerization.
This guide objectively compares the stability and performance of four primary N-protecting group classes—Carbamates (Boc, Cbz) , Sulfonamides (Ts) , and Alkoxybenzyls (PMB) —specifically within the context of unsaturated lactam chemistry.
Quick Selection Matrix
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) | N-Ts (Tosyl) | N-PMB (p-Methoxybenzyl) |
| Michael Reactivity | High (Excellent Acceptor) | High | Very High (Aggressive) | Low (Poor Acceptor) |
| Hydrolytic Stability | Moderate (Base Stable) | High | High (Acid/Oxidant Stable) | High |
| Deprotection Risk | Low (Acid preserves alkene) | Critical (H₂ reduces alkene) | High (Harsh conditions) | Moderate (Oxidative side-rxns) |
| Best Use Case | General Synthesis / Michael Additions | Acid-Sensitive Substrates | Robust Scaffolds / Crystallography | Oxidative Deprotection Routes |
Mechanistic Analysis & Stability Hierarchy
Electronic Activation vs. Ring Stability
The nitrogen lone pair in a lactam is conjugated with the carbonyl. Adding an electron-withdrawing group (EWG) like Boc or Tosyl sequesters this lone pair, decreasing aromaticity and increasing the electrophilicity of both the carbonyl (C2) and the
-
Michael Addition Susceptibility:
-
Insight: Unprotected 3-pyrrolin-2-ones often fail to react with weak nucleophiles. N-Boc protection is frequently required to lower the LUMO energy, facilitating conjugate addition.
-
-
Hydrolytic Instability (Ring Opening):
-
Insight: N-Tosyl lactams behave similarly to N-acyl sulfonamides; they are "activated amides" and can undergo ring-opening hydrolysis in strong base (OH⁻ attack at C2) much faster than N-alkyl variants.
-
Degradation Pathways Visualization
Figure 1: Competing reaction pathways for N-protected unsaturated lactams. Note the specific failure modes for Cbz (reduction) and PMB (oxidative side-reaction).
Detailed Comparative Performance
N-Boc (tert-Butoxycarbonyl)
-
Performance: The industry standard for unsaturated lactams. It provides sufficient electron withdrawal to activate the double bond for Michael additions (e.g., with nitromethane, malonates) without making the ring excessively labile.
-
Stability: Stable to basic workups and nucleophilic attack (except strong hydroxides).
-
Deprotection Fidelity: Excellent. Removal using TFA/DCM or HCl/Dioxane is non-reductive. The
-unsaturation is preserved. -
Causality: The tert-butyl cation scavenging mechanism does not interact with the alkene.
N-Cbz (Benzyloxycarbonyl)
-
Performance: Similar electronic activation to Boc.
-
Stability: More stable to acid than Boc.
-
Deprotection Fidelity: Poor (Context Dependent).
-
Standard Method: Hydrogenolysis (
, Pd/C) is the primary method for Cbz removal. This will reduce the -double bond , destroying the unsaturated lactam motif. -
Alternative: Lewis acid methods (e.g.,
/HFIP) exist but are harsh and less reliable for sensitive substrates.
-
-
Recommendation: Avoid N-Cbz if the final product requires the unsaturated lactam intact.
N-PMB (p-Methoxybenzyl)[2]
-
Performance: Electron-donating group. Deactivates the lactam towards Michael addition. Useful if you need to prevent reaction at the double bond during other synthetic steps.
-
Deprotection Fidelity: Moderate/Risk of Side Reactions.
-
Gamma-Lactams (5-membered): Oxidative removal with CAN (Ceric Ammonium Nitrate) is generally successful.[1]
-
Delta-Lactams (6-membered): CAN oxidation frequently leads to a stable N-(hydroxymethyl) intermediate rather than the free lactam. This "hemi-aminal" is difficult to deformylate.
-
Protocol Adjustment: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for cleaner deprotection of sensitive unsaturated lactams.
-
N-Tosyl (p-Toluenesulfonyl)
-
Performance: Extreme activation. Makes the lactam a "hot" electrophile.
-
Stability: "Rock" stability against acid/base/oxidation.
-
Deprotection Fidelity: Low. Removal requires reductive single-electron transfer (Na/Naphthalene, SmI2) which is often incompatible with the conjugated alkene (radical reduction risk).
Experimental Protocols
Protocol A: Synthesis of N-Boc-3-pyrrolin-2-one (Benchmark Substrate)
This protocol ensures the formation of the N-protected species without polymerization.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Charge with 3-pyrrolin-2-one (1.0 equiv), DMAP (0.05 equiv), and dry THF (0.2 M).
-
Addition: Cool to 0°C. Add
(1.2 equiv) dropwise as a solution in THF.-
Why: Controlling the exotherm prevents ring-opening polymerization initiated by the free lactam anion.
-
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (Stain: KMnO4; Product is UV active).
-
Workup: Quench with sat.
. Extract with EtOAc.[2] Wash with brine.[2] -
Purification: Flash chromatography (
, Hex/EtOAc).-
Note: N-Boc lactams are less polar than the free lactam.
-
Protocol B: Comparative Hydrolytic Stability Assay
Self-validating system to quantify ring stability.
-
Preparation: Dissolve 0.1 mmol of N-Protected Lactam (Boc, Cbz, Ts) in 1.0 mL of
(4:1). -
Challenge: Add LiOH (2.0 equiv).
-
Monitoring: Analyze aliquots by HPLC at t=0, 1h, 4h, 24h.
-
Data Output: Measure the ratio of Intact Lactam vs. Ring-Opened Amino Acid .
-
Expectation: N-Ts (50% degradation < 1h) > N-Boc (stable > 4h) > N-Cbz (stable > 12h).
-
Protocol C: Oxidative Deprotection of N-PMB (DDQ Method)
Preferred over CAN to avoid hydroxymethyl impurities.
-
Reagents: Dissolve N-PMB unsaturated lactam in
(18:1). -
Oxidation: Add DDQ (1.5 equiv). The mixture turns deep green/black (Charge Transfer Complex).
-
Reaction: Stir vigorously at RT for 2-4 hours.
-
Quench: Add sat.
and (to reduce excess quinone). The color should fade to yellow. -
Isolation: Extract with DCM. The free unsaturated lactam is often water-soluble; use continuous extraction if yield is low.
Decision Workflow
Figure 2: Strategic decision tree for selecting N-protecting groups based on synthetic requirements.
References
-
Synthesis and Reactivity of N-Boc-3-pyrrolin-2-ones
- Comparison of N-Boc vs N-H reactivity in Michael additions.
-
Source:
-
Hydrolytic Stability of Lactams
- Kinetic studies on ring size and N-substitution effects.
-
Source:
-
Deprotection of N-PMB Lactams (CAN vs DDQ)
- Detailed study on the N-hydroxymethyl side reaction in delta-lactams.
-
Source:
-
Cbz Deprotection Mechanisms
- Hydrogenolysis risks with unsatur
-
Source:
-
Thiol-Michael Addition Kinetics
- Influence of N-substitution on reaction r
-
Source:
Sources
Safety Operating Guide
Personal protective equipment for handling tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Part 1: Executive Safety Summary
Compound Class:
At-a-Glance Hazard Matrix
| Hazard Category | Classification (GHS) | Operational Implication |
| Health | Warning (H315, H319, H335) | Inhalation of dust is the primary vector. Zero-inhalation protocol required. |
| Reactivity | Stable (Cold Storage) | Acid Sensitive: Decomposes with strong acids (TFA/HCl) releasing isobutylene gas (flammable) and CO |
| Storage | Temperature Sensitive | Store at 2–8°C (short term) or -20°C (long term) under inert atmosphere (Ar/N |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations, selecting gear based on the specific physicochemical interaction between the
PPE Selection Logic
| Component | Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | As a solid powder, electrostatic charging can disperse particles. Do not weigh on an open bench. If hood space is unavailable, a fitted P100 respirator is mandatory. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Outer Glove: Standard Nitrile (change every 30 mins). Inner Glove: Extended cuff Nitrile. Reasoning: The lipophilic Boc group and phenyl ring facilitate dermal absorption. Double gloving provides a visual breach indicator and increased breakthrough time. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne or during acid-deprotection steps where gas evolution causes splashing. |
| Body Defense | Lab Coat (Cotton/Poly) | Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
Part 3: Operational Handling Protocol
Workflow Visualization
This workflow enforces a "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.
Figure 1: Safe handling workflow preventing moisture condensation and dust inhalation.
Step-by-Step Protocol
Phase 1: Retrieval & Equilibration
-
Remove from Freezer: Take the vial out of -20°C storage.
-
The "Desiccator Rule": Do NOT open the vial immediately. Condensed atmospheric water will hydrolyze the sensitive lactam ring or degrade the Boc group over time.
-
Equilibrate: Place the vial in a desiccator or leave on the bench (sealed) for 30 minutes until it reaches room temperature.
Phase 2: Weighing (The Critical Risk Step)
Risk: Static electricity can cause the light powder to "jump" or disperse.
-
Setup: Place the balance inside the chemical fume hood. If the balance is external, use a tarred transfer vial (weigh empty vial, add solid in hood, weigh full vial).
-
Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth before insertion.
-
Transfer: Transfer the solid directly into the reaction vessel. Avoid using weighing paper; use a weighing boat or funnel to minimize surface losses.
Phase 3: Solubilization
Preferred Solvents: Dichloromethane (DCM), DMSO, Ethyl Acetate.
-
Dissolve Immediately: Once weighed, add the solvent immediately to trap the dust.
-
Vortex/Sonication: If the solid is stubborn, mild sonication is safe. Avoid heating above 40°C to prevent thermal decomposition of the Boc group.
Part 4: Specific Reaction Hazard – Boc Deprotection
The most common use of this compound involves removing the tert-butoxycarbonyl (Boc) group. This step generates significant gas pressure.
Reaction:
Safety Protocol:
-
Open System: Never perform Boc deprotection (e.g., using TFA/DCM or HCl/Dioxane) in a sealed vial.
-
Gas Trap: If working on a scale >1 gram, route the exhaust through a bubbler containing NaOH solution to neutralize acidic fumes (TFA/HCl vapors) carried by the escaping gas.
-
Controlled Addition: Add the acid dropwise at 0°C to control the rate of gas evolution.
Part 5: Emergency Response & Waste Disposal
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95 respirator and double gloves.
-
Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with acetone or ethanol) to wet the powder.
-
Collect: Wipe up the wet slurry and place it in a solid waste container.
-
Clean: Wash the surface with soap and water (the lactam ring degrades in aqueous base).
Waste Disposal Strategy
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Incineration. Label as "Contains N-Boc Pyrrolinone Derivative". |
| Liquid Waste (DCM/EtOAc) | Halogenated/Non-Halogenated Solvent | Standard solvent waste stream. |
| Aqueous Waste | Aqueous Basic/Acidic | Adjust pH to 6–8 before disposal. Do not pour down the drain due to potential biological activity. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
